Product packaging for 2,3,6-Trifluorophenylacetic acid(Cat. No.:CAS No. 114152-23-7)

2,3,6-Trifluorophenylacetic acid

カタログ番号: B057496
CAS番号: 114152-23-7
分子量: 190.12 g/mol
InChIキー: QRAZASHLGLHKEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,3,6-Trifluorophenylacetic acid is a strategically fluorinated building block of significant value in medicinal chemistry and agrochemical development. Its primary application lies in serving as a key synthon for the construction of more complex molecules, where the distinct electronic and steric properties imparted by the specific 2,3,6-trifluoro substitution pattern are exploited. The fluorine atoms act as bioisosteres, influencing the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it an indispensable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for candidates targeting central nervous system (CNS) disorders, inflammatory diseases, and oncology. Furthermore, in agrochemical research, it is utilized to create novel herbicides and pesticides with enhanced efficacy and environmental profile. The acetic acid moiety provides a versatile handle for further functionalization via amidation, esterification, or cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound is provided with high purity and consistency to ensure reliable and reproducible results in your most demanding synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O2 B057496 2,3,6-Trifluorophenylacetic acid CAS No. 114152-23-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,3,6-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAZASHLGLHKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380722
Record name 2,3,6-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114152-23-7
Record name 2,3,6-Trifluorophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114152-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3,6-Trifluorophenylacetic acid CAS number 114152-23-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114152-23-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetic acid, a key building block in pharmaceutical and chemical synthesis. This document collates available physicochemical data, outlines synthetic approaches, and discusses its relevance in medicinal chemistry, with a focus on its role as a synthetic intermediate.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its core physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
Melting Point 111-114 °C
Boiling Point 249.5 °C at 760 mmHg (Predicted)[1]
Appearance White to light yellow crystalline powder[]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and DMSO.

Spectroscopic Data

¹H NMR:

  • A singlet or multiplet integrating to 2H for the methylene (-CH₂-) protons, expected to be in the range of 3.6-4.0 ppm.

  • A complex multiplet pattern for the two aromatic protons, influenced by fluorine-proton coupling.

  • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR:

  • A signal for the methylene carbon (-CH₂-).

  • A signal for the carboxylic carbon (-COOH) in the range of 170-180 ppm.

  • Multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly affected by the fluorine substituents due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid group, expected around 1700-1740 cm⁻¹.

  • C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹.

  • C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and adaptable method for preparing trifluorophenylacetic acids involves a two-step process from the corresponding trifluorobenzene derivative. The following is a representative protocol adapted from the synthesis of the isomeric 2,4,5-trifluorophenylacetic acid, a key intermediate in the production of the anti-diabetic drug Sitagliptin.[3][4][5]

Workflow for the Synthesis of Trifluorophenylacetic Acids:

G cluster_step1 Step 1: Grignard Reaction and Allylation cluster_step2 Step 2: Oxidative Cleavage Trifluorobromobenzene 1,2,4-Trifluorobromobenzene Grignard Grignard Reagent Formation (Mg, THF) Trifluorobromobenzene->Grignard Allylation Allylation (Allyl Bromide) Grignard->Allylation Olefin 1-allyl-2,4,5-trifluorobenzene Allylation->Olefin Oxidation Oxidative Cleavage (RuCl₃, NaIO₄) Olefin->Oxidation Acid 2,4,5-Trifluorophenylacetic Acid Oxidation->Acid

Caption: A general two-step synthesis of trifluorophenylacetic acids.

Experimental Protocol (Adapted for this compound):

Step 1: Synthesis of 1-allyl-2,3,6-trifluorobenzene

  • To a solution of 1,2,5-trifluorobenzene in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added.

  • The reaction is initiated, and the mixture is stirred to form the Grignard reagent, 2,3,6-trifluorophenylmagnesium halide.

  • The Grignard reagent solution is then cooled, and an allyl halide, such as allyl bromide, is added dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-allyl-2,3,6-trifluorobenzene.

Step 2: Synthesis of this compound

  • The crude 1-allyl-2,3,6-trifluorobenzene is dissolved in a suitable solvent system, such as a mixture of acetonitrile, water, and an organic co-solvent like carbon tetrachloride or ethyl acetate.

  • A catalytic amount of ruthenium(III) chloride (RuCl₃) is added to the solution.

  • Sodium periodate (NaIO₄) is added portion-wise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is evaporated.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the final product as a crystalline solid.

Biological Activity and Applications

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific biological activity data for this isomer is scarce, its structural motifs are present in various biologically active compounds.

Role as a Pharmaceutical Intermediate:

The isomeric 2,4,5-trifluorophenylacetic acid is a well-documented key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4] The synthesis of Sitagliptin involves the coupling of this trifluorophenylacetic acid derivative with other reagents to construct the final drug molecule. This highlights the importance of trifluorophenylacetic acids as precursors to high-value pharmaceutical agents.

Logical Flow from Intermediate to Drug:

G cluster_synthesis Drug Synthesis Pathway Intermediate Trifluorophenylacetic Acid Derivative Coupling Coupling Reactions Intermediate->Coupling Modification Functional Group Modification Coupling->Modification API Active Pharmaceutical Ingredient (e.g., Sitagliptin) Modification->API

References

Physicochemical properties of 2,3,6-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trifluorophenylacetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 114152-23-7) is a fluorinated aromatic carboxylic acid. As a halogenated phenylacetic acid derivative, it serves as a valuable building block and intermediate in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical compounds and other specialized research chemicals. The strategic placement of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a compound of interest for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and logical workflows.

Core Physicochemical Properties

The key physicochemical descriptors for this compound are summarized in the table below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueReference(s)
Molecular Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [1][2]
Appearance White to slightly yellow crystalline powder[2]
Melting Point 111-114 °C[1][2][3][4]
Boiling Point 249.5 °C (at 760 mmHg)[2]
Density 1.468 g/cm³[2]
pKa 3.53 ± 0.10 (Predicted)[2]
Flash Point 104.7 °C[2]
Vapor Pressure 0.012 mmHg (at 25 °C)[2]
Refractive Index 1.488[2]
Solubility Sparingly soluble in water; greater solubility in organic solvents.[2]

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a sharp indication of its purity. A pure compound melts over a narrow range, typically 0.5-1.0°C.[5]

  • Principle: A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube within a calibrated heating block or oil bath. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.[4]

  • Procedure:

    • A small amount of the dry compound is finely crushed using a mortar and pestle.[4]

    • The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[5][6]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]

    • The sample is heated rapidly to about 15-20°C below the expected melting point.

    • The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

Acidity Constant (pKa) Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7][8]

  • Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized (i.e., at the half-equivalence point).

  • Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, beaker, standardized 0.1 M NaOH solution.

  • Procedure:

    • A precisely weighed sample of this compound is dissolved in a known volume of deionized water, potentially with a co-solvent like methanol if solubility is low. A constant ionic strength is maintained using a salt solution like 0.15 M KCl.[7]

    • The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed.

    • The standardized NaOH solution is added incrementally from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

    • The titration continues until well past the equivalence point (the point of steepest pH change).

    • A titration curve is generated by plotting pH versus the volume of NaOH added.

    • The equivalence point volume (Veq) is determined from the inflection point of the curve. The volume at the half-equivalence point (Veq/2) is calculated.

    • The pH at the half-equivalence point is read from the graph, which corresponds to the pKa of the acid.

Solubility Determination

Solubility tests determine the qualitative or quantitative extent to which a compound dissolves in a particular solvent.

  • Principle: A measured amount of the solute is added to a measured volume of a solvent. The mixture is agitated until equilibrium is reached, and the result is observed. For quantitative analysis, the concentration of the saturated solution is measured.[9]

  • Apparatus: Test tubes, vortex mixer or shaker, analytical balance.

  • Qualitative Procedure:

    • Place approximately 25 mg of the compound into a small test tube.[10]

    • Add the chosen solvent (e.g., water, diethyl ether, 5% NaHCO₃, 5% HCl) in small portions (e.g., 0.75 mL).[10]

    • After each addition, shake the tube vigorously.[11]

    • Observe if a homogeneous solution is formed. The compound is classified as soluble or insoluble based on this observation. For an acid like this compound, solubility in a weak base like 5% NaHCO₃ is a strong indicator of its acidic nature.[11]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is its logarithmic form and is a critical parameter in drug development.[3]

  • Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water (or a buffer like PBS, pH 7.4, for LogD). The system is shaken until equilibrium is achieved, the phases are separated, and the concentration of the compound in each phase is determined analytically.[12][13]

  • Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC for concentration analysis.

  • Procedure:

    • n-Octanol and water (or buffer) are pre-saturated by shaking them together for 24 hours and then allowing the phases to separate.[1]

    • A known amount of this compound is dissolved in one of the phases.

    • The two phases are combined in a defined volume ratio in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the layers until equilibrium is reached.[3]

    • The mixture is allowed to stand until the two phases are clearly separated.

    • Aliquots are carefully taken from both the n-octanol and aqueous layers.

    • The concentration of the compound in each aliquot is measured using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

    • The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[2]

Diagrams and Workflows

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

start Obtain Pure Sample (this compound) prop_table Physical Properties start->prop_table sol_table Solubility & Partitioning start->sol_table mp Melting Point (Capillary Method) prop_table->mp appearance Appearance & Boiling Point prop_table->appearance data_analysis Data Compilation & Analysis mp->data_analysis appearance->data_analysis solubility Aqueous & Organic Solubility sol_table->solubility pka pKa Determination (Potentiometric Titration) sol_table->pka logp LogP Determination (Shake-Flask Method) sol_table->logp solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Datasheet Generation data_analysis->report start 2,3,6-Trifluorobenzyl Halide (e.g., Bromide or Chloride) step1 Step 1: Cyanation start->step1 reagent1 Reagent: Sodium Cyanide (NaCN) in polar aprotic solvent (e.g., DMSO) step1->reagent1 intermediate Intermediate: 2,3,6-Trifluorophenylacetonitrile step1->intermediate Nucleophilic Substitution step2 Step 2: Hydrolysis intermediate->step2 reagent2 Conditions: Aqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH), followed by acidification step2->reagent2 product Final Product: This compound step2->product Nitrile Hydrolysis

References

An In-depth Technical Guide to 2,3,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, and while specific experimental data for this particular isomer is limited in publicly available literature, it includes illustrative protocols and conceptual workflows relevant to its chemical class.

Core Physicochemical Properties

This compound is a solid, trifluorinated derivative of phenylacetic acid. Its molecular structure and fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [1][2]
CAS Number 114152-23-7[1]
Appearance White to slightly yellow crystalline powder[3]
Melting Point 111-114 °C[1][3]
IUPAC Name 2-(2,3,6-trifluorophenyl)acetic acid[2]

Experimental Protocols: Synthesis of Trifluorophenylacetic Acids

Illustrative Synthesis of 2,4,5-Trifluorophenylacetic Acid

This process involves two main steps: the formation of an olefin intermediate via a Grignard reaction, followed by oxidative cleavage to yield the final carboxylic acid.

Step 1: Allylation of 1-Bromo-2,4,5-trifluorobenzene

  • 1-Bromo-2,4,5-trifluorobenzene is diluted in tetrahydrofuran (THF) and cooled to approximately -15°C.

  • The solution is degassed, and isopropylmagnesium chloride (iPrMgCl) in THF is added while maintaining a low temperature.

  • After an aging period, allyl bromide is added.

  • The reaction is quenched with water and then acidified with hydrochloric acid (HCl).

  • Ethyl acetate (EtOAc) is added, and the organic layer is washed sequentially with water and brine to isolate the olefin intermediate, 1-(2-propenyl)-2,4,5-trifluorobenzene.[2]

Step 2: Oxidative Cleavage of the Olefin Intermediate

  • The isolated olefin intermediate is reacted with a catalytic amount of ruthenium chloride.

  • Sodium periodate is used as the oxidizing agent in an aqueous environment, typically a mixture of acetonitrile and water.

  • This step cleaves the double bond of the allyl group to form the carboxylic acid, yielding 2,4,5-trifluorophenylacetic acid.[2]

Below is a workflow diagram illustrating this synthetic pathway.

G Illustrative Synthesis of 2,4,5-Trifluorophenylacetic Acid A 1-Bromo-2,4,5-trifluorobenzene B Grignard Reagent Formation (iPrMgCl, THF) A->B Step 1 C Allylation (Allyl Bromide) B->C D 1-(2-propenyl)-2,4,5-trifluorobenzene (Olefin Intermediate) C->D E Oxidative Cleavage (RuCl3, NaIO4) D->E Step 2 F 2,4,5-Trifluorophenylacetic Acid E->F

Caption: A workflow for the synthesis of 2,4,5-trifluorophenylacetic acid.

Signaling Pathways and Drug Development Context

Specific signaling pathways involving this compound are not detailed in the available research. However, fluorinated phenylacetic acid derivatives are significant in medicinal chemistry and drug development. For instance, the related compound 2,4,5-Trifluorophenylacetic acid is a crucial building block for Sitagliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a target for type 2 diabetes treatment.[3]

The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity, making it a valuable strategy in drug design. The logical workflow for investigating a compound like this compound in a drug discovery context would follow a standard preclinical development path.

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel chemical entity.

G Conceptual Preclinical Drug Discovery Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Compound Synthesis (e.g., this compound) B High-Throughput Screening A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E ADME/Tox Profiling (In Vitro) D->E F In Vivo Efficacy Studies E->F G Safety & Toxicology Studies F->G H IND-Enabling Studies G->H

Caption: A generalized workflow for preclinical drug discovery.

References

Synthesis of 2,3,6-Trifluorophenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3,6-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, altered acidity, and enhanced binding interactions. While specific literature detailing the synthesis of this compound is sparse, this guide outlines the most probable synthetic pathways based on established organic chemistry principles and analogous transformations for similar fluorinated phenylacetic acids. The primary routes involve the preparation of a key intermediate, 2,3,6-trifluorobenzyl cyanide, followed by hydrolysis, or via a Grignard reagent carboxylation.

Plausible Synthetic Pathways

Two primary synthetic routes are proposed for the laboratory-scale synthesis of this compound. The selection of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Cyanation of 2,3,6-Trifluorobenzyl Halide and Subsequent Hydrolysis

This two-step pathway is a common method for the synthesis of phenylacetic acids. It involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide, which is then hydrolyzed to the corresponding carboxylic acid.

Pathway 1 Pathway 1: Cyanation and Hydrolysis A 1,2,3,5-Tetrafluorobenzene B 2,3,6-Trifluorobenzyl Halide (X = Cl, Br) A->B Halomethylation C 2,3,6-Trifluorobenzyl Cyanide B->C Cyanation (e.g., NaCN, KCN) D This compound C->D Hydrolysis (Acid or Base Catalyzed)

A two-step synthesis of this compound via a cyanide intermediate.

Pathway 2: Grignard Reagent Carboxylation

This pathway involves the formation of an organometallic Grignard reagent from a 2,3,6-trifluorobenzyl halide, followed by its reaction with carbon dioxide to yield the carboxylic acid after an acidic workup.

Pathway 2 Pathway 2: Grignard Carboxylation A 1,2,3,5-Tetrafluorobenzene B 2,3,6-Trifluorobenzyl Halide (X = Br, Cl) A->B Halomethylation C 2,3,6-Trifluorobenzylmagnesium Halide (Grignard Reagent) B->C Mg, anhydrous ether D Magnesium Carboxylate Salt C->D 1. CO2 (dry ice) 2. Toluene E This compound D->E Aqueous Acid Workup (e.g., HCl)

Synthesis of this compound using a Grignard reagent.

Experimental Methodologies (Proposed)

Pathway 1: Cyanation and Hydrolysis

Step 1: Synthesis of 2,3,6-Trifluorobenzyl Cyanide

The synthesis would likely start from 1,2,3,5-tetrafluorobenzene, which would undergo chloromethylation or bromomethylation to yield the corresponding 2,3,6-trifluorobenzyl halide. This intermediate would then be reacted with a cyanide salt.

  • Halomethylation: 1,2,3,5-tetrafluorobenzene could be treated with a mixture of paraformaldehyde and hydrogen chloride (for chloromethylation) or hydrogen bromide (for bromomethylation) in the presence of a Lewis acid catalyst like zinc chloride.

  • Cyanation: The resulting 2,3,6-trifluorobenzyl halide would be dissolved in a suitable solvent, such as ethanol or DMSO, and treated with sodium or potassium cyanide. The reaction mixture would likely be heated to drive the SN2 reaction to completion.

Step 2: Hydrolysis of 2,3,6-Trifluorobenzyl Cyanide

The nitrile can be hydrolyzed under either acidic or basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: The 2,3,6-trifluorobenzyl cyanide would be heated under reflux with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.[1] The reaction progress would be monitored until the disappearance of the nitrile.

  • Base-Catalyzed Hydrolysis: Alternatively, the nitrile could be refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide. This would initially form the carboxylate salt, which would then be acidified in a separate workup step to yield the final carboxylic acid.

Pathway 2: Grignard Reagent Carboxylation

Step 1: Preparation of 2,3,6-Trifluorobenzylmagnesium Halide

This step requires strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

  • Grignard Formation: Magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) would be covered with anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2,3,6-trifluorobenzyl bromide in the same anhydrous solvent would be added dropwise to initiate the reaction. Gentle heating or the addition of an iodine crystal may be necessary to start the formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • Carboxylation: The freshly prepared Grignard reagent solution would be added slowly to a slurry of crushed dry ice (solid carbon dioxide) in an anhydrous solvent like toluene. The dry ice provides the electrophilic carbon source for the carboxylation.

  • Acidic Workup: After the addition is complete and the mixture has stirred, the reaction would be quenched by the careful addition of an aqueous acid, such as dilute hydrochloric acid. This protonates the magnesium carboxylate salt to give the final this compound. The product would then be extracted with an organic solvent, washed, dried, and purified.

Data Presentation

Due to the absence of specific literature on the synthesis of this compound, a table of quantitative data from experimental results cannot be provided. However, the known physical and chemical properties of the target compound are summarized below.[2][3]

PropertyValue
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Appearance Solid
Melting Point 111-114 °C (literature)
CAS Number 114152-23-7
InChI Key QRAZASHLGLHKEB-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)CC(=O)O)F)F

Conclusion

The synthesis of this compound can be reasonably proposed through two main pathways: the cyanation of a corresponding benzyl halide followed by hydrolysis, or the carboxylation of a Grignard reagent. Both routes are well-precedented in organic synthesis for similar aromatic acetic acids. The choice of method will likely be dictated by the availability of the starting 1,2,3,5-tetrafluorobenzene and the specific capabilities of the laboratory. Further experimental investigation is required to determine the optimal reaction conditions and to fully characterize the yields and purity of the product obtained from these proposed routes. Professionals in drug development and materials science can use these outlined pathways as a strong foundation for the synthesis of this and other related fluorinated compounds.

References

Spectroscopic Profile of 2,3,6-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-Trifluorophenylacetic acid (CAS No. 114152-23-7), a key intermediate in pharmaceutical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: 2-(2,3,6-trifluorophenyl)acetic acid[1]

  • Molecular Formula: C₈H₅F₃O₂[1]

  • Molecular Weight: 190.12 g/mol [1][2]

  • Melting Point: 111-114 °C[2]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. It is important to note that specific experimental values for this compound are not widely published in publicly accessible databases. The data presented is a combination of general spectroscopic principles for this class of compounds and any available data from chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~10-12Singlet-COOH
~7.0-7.5MultipletAromatic CH
~3.7Singlet-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170-180-COOH
~140-160 (C-F)Aromatic C-F
~110-130Aromatic C-H & C-C
~30-40-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1000-1400StrongC-F stretch (Aromatic)
~1600 & ~1450Medium-WeakC=C stretch (Aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
190[M]⁺ (Molecular ion)
145[M - COOH]⁺
125[M - COOH - HF]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

    • KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

    • ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to significant fragmentation, which can be useful for structural elucidation. ESI is a "soft" ionization technique that typically results in the observation of the intact molecular ion.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (FTIR-ATR or KBr) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Comprehensive Analytical Report Structure->Final_Report Confirmation of Identity Purity->Final_Report Quality Control

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 2,3,6-Trifluorophenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-Trifluorophenylacetic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, offering a predictive understanding based on its molecular structure. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers in generating precise and reliable data for their specific applications. This document is intended to be a valuable resource for scientists and professionals engaged in research, chemical synthesis, and pharmaceutical development involving this compound.

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest in various fields, including pharmaceutical research and materials science. Understanding its solubility in organic solvents is paramount for a wide range of applications, such as reaction medium selection, purification through crystallization, formulation development, and in designing drug delivery systems. The presence of both a polar carboxylic acid group and a trifluorinated phenyl ring imparts a unique solubility profile to this molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 111-114 °C
pKa (Predicted) ~3.5

The presence of the carboxylic acid group suggests that this compound is a weak acid. The trifluorinated phenyl group is relatively nonpolar and hydrophobic. The interplay between the polar carboxylic acid moiety and the nonpolar trifluorophenyl ring will govern its solubility in different organic solvents.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can interact with the carboxylic acid group through dipole-dipole interactions. Solvents with higher polarity (like DMSO and DMF) are expected to be better solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols and aprotic polar solvents but can still act as hydrogen bond acceptors for the carboxylic acid proton.
Halogenated Solvents Dichloromethane, ChloroformLow to ModerateThese solvents are relatively nonpolar, but the presence of halogens can lead to some dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, BenzeneLowThe nonpolar nature of these solvents will have limited favorable interactions with the polar carboxylic acid group.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThe highly nonpolar nature of these solvents makes them poor solvents for the polar carboxylic acid.

It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature and the presence of any impurities. For precise applications, experimental determination of solubility is crucial.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section details a general experimental protocol for the gravimetric method, a common and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature shaker bath or incubator

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials for collecting the saturated solution

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Accurately weigh the vial with the solid.

    • Add a known mass of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer changing, indicating that equilibrium has been reached.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, carefully remove the vial from the shaker bath, ensuring the temperature is maintained.

    • Allow the undissolved solid to settle.

    • Withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

    • Transfer the filtered saturated solution into a pre-weighed, clean, and dry vial.

  • Determination of Solute Mass:

    • Accurately weigh the vial containing the filtered saturated solution. The difference in weight will give the mass of the saturated solution.

    • Carefully evaporate the solvent from the vial. This can be done by gentle heating in a drying oven or under reduced pressure in a vacuum oven at a temperature below the melting point of the solute.

    • Once all the solvent has been removed, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained. The final mass represents the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

    • Solubility ( g/100 g solvent):

      • Mass of dissolved solute = (Mass of vial + solute) - (Mass of empty vial)

      • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

      • Solubility = (Mass of dissolved solute / Mass of solvent) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow A Start: Prepare Materials (Solute, Solvent, Vials) B Add Excess Solute to Weighed Vial A->B C Add Known Mass of Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-72h with agitation) C->D E Sample Supernatant (Syringe Filtration) D->E F Transfer to Pre-weighed Vial E->F G Weigh Saturated Solution F->G H Evaporate Solvent G->H I Weigh Dried Solute H->I J Calculate Solubility I->J K End: Report Data (e.g., g/100g solvent) J->K

Gravimetric Method for Solubility Determination

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative understanding based on its molecular structure provides valuable guidance for its handling and application. The polarity of the solvent plays a crucial role, with polar protic and aprotic solvents expected to be the most effective. For applications demanding precise solubility values, the experimental protocols outlined in this guide offer a reliable methodology for their determination. This technical guide serves as a foundational resource for researchers, enabling informed decisions in experimental design and process development involving this compound.

Crystal Structure of 2,3,6-Trifluorophenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for 2,3,6-trifluorophenylacetic acid. While physicochemical properties are documented, the precise three-dimensional arrangement of molecules in the solid state, including unit cell parameters, space group, and detailed intermolecular interactions, has not been publicly elucidated.

This guide, therefore, outlines the theoretical considerations and the standardized experimental protocols that would be employed in the determination of its crystal structure. It serves as a foundational document for researchers planning to undertake such a study.

Theoretical Structural Considerations

The molecular structure of this compound suggests several key features that would likely govern its crystal packing:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal structure will be dominated by hydrogen-bonded dimers, forming a characteristic R²₂(8) ring motif between the carboxyl groups of two neighboring molecules.

  • π-π Stacking: The trifluorinated phenyl ring provides a platform for π-π stacking interactions. The electron-withdrawing nature of the fluorine atoms will influence the quadrupole moment of the aromatic ring, potentially leading to offset or parallel-displaced stacking arrangements.

  • Halogen Bonding: Fluorine atoms, while weak halogen bond donors, could participate in C-F···O or C-F···F interactions, further stabilizing the crystal lattice.

  • Conformational Polymorphism: The rotational freedom around the Cα-C(aryl) bond could give rise to different molecular conformations, potentially leading to polymorphism, where different crystal structures of the same compound can be obtained under varying crystallization conditions.

Standard Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established experimental workflow.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Sublimation) synthesis->purification growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->growth mounting Crystal Selection & Mounting growth->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_processing->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification

A commercially available or synthesized sample of this compound would be purified to a high degree (>98%). Common purification techniques for solid organic compounds include:

  • Recrystallization: Dissolving the compound in a hot solvent and allowing it to cool slowly to form high-purity crystals. A variety of solvents would be screened to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Sublimation: Heating the solid under vacuum, causing it to vaporize and then deposit as pure crystals on a cold surface. This method is suitable for compounds that do not decompose at their sublimation temperature.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step. The crystals should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined morphology with minimal defects. Standard methods include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of single crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal would be selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a single-crystal diffractometer.

  • Instrumentation: A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) would be used.

  • Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell and to assign the crystal system.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the observed and calculated structure factors.

  • Validation: The final crystal structure is validated using software tools like PLATON and checked against crystallographic databases for consistency and to identify any unusual geometric features.

Anticipated Quantitative Data

Should the crystal structure of this compound be determined, the following quantitative data would be generated and are typically presented in tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details.

Parameter Value
Empirical formula C₈H₅F₃O₂
Formula weight 190.12
Temperature (K) TBD
Wavelength (Å) TBD
Crystal system TBD
Space group TBD
Unit cell dimensions
a (Å) TBD
b (Å) TBD
c (Å) TBD
α (°) TBD
β (°) TBD
γ (°) TBD
Volume (ų) TBD
Z TBD
Density (calculated) (Mg/m³) TBD
Absorption coefficient (mm⁻¹) TBD
F(000) TBD
Crystal size (mm³) TBD
θ range for data collection (°) TBD
Index ranges TBD
Reflections collected TBD
Independent reflections TBD [R(int) = TBD]
Completeness to θ = TBD° (%) TBD
Refinement method TBD
Data / restraints / parameters TBD
Goodness-of-fit on F² TBD
Final R indices [I>2σ(I)] R₁ = TBD, wR₂ = TBD
R indices (all data) R₁ = TBD, wR₂ = TBD

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) and Angles (°).

Bond/Angle Length/Value
C(1)-C(2) TBD
C(1)-F(1) TBD
C(7)-O(1) TBD
C(7)=O(2) TBD
O(1)-C(7)-O(2) TBD
C(6)-C(1)-C(2) TBD

| ... | TBD |

Table 3: Hydrogen Bond Geometry (Å, °).

D—H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
O(1)—H(1)···O(2)ⁱ TBD TBD TBD TBD
... TBD TBD TBD TBD

Symmetry codes to generate equivalent atoms would be provided.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation. The anticipated structural features, driven by strong hydrogen bonding and potential π-π and halogen interactions, make it an interesting target for crystallographic studies. The detailed experimental protocols outlined herein represent the standard approach to obtaining high-quality crystallographic data, which would be invaluable for understanding its solid-state properties and for applications in materials science and drug development. Researchers are encouraged to pursue the crystallization and structure determination of this compound to fill this gap in the scientific literature.

The Ascendant Role of Fluorinated Phenylacetic Acids in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the myriad of fluorinated building blocks, fluorinated phenylacetic acids and their derivatives have emerged as exceptionally versatile scaffolds. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, have unlocked a diverse range of applications, from the development of novel therapeutics to the creation of advanced materials. This technical guide provides an in-depth exploration of the current and potential research applications of fluorinated phenylacetic acids, offering a comprehensive resource for scientists at the forefront of innovation.

Pharmaceutical Applications: Tailoring Bioactivity and Pharmacokinetics

The introduction of fluorine into the phenylacetic acid motif can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This has made fluorinated phenylacetic acids invaluable in drug discovery and development.

Enzyme Inhibition: A New Frontier in Drug Design

Fluorinated phenylacetic acid derivatives have shown significant promise as potent and selective enzyme inhibitors. The fluorine atom can alter the electronic properties of the phenyl ring and the acidity of the carboxylic acid group, leading to enhanced binding affinity and specificity for the target enzyme's active site.

One notable area of investigation is their activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine can modulate the inhibitory potency and selectivity for COX-1 versus COX-2.

.[1]

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of Phenylacetic Acid Derivatives [1]

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
9a 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid>1000.251.5
Celecoxib (Reference Drug)>1000.04-
Zileuton (Reference Drug)--0.5

Furthermore, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

CompoundSubstitution on N-phenyl ringCell Line: PC3 (Prostate Carcinoma) IC₅₀ (µM)Cell Line: MCF-7 (Breast Carcinoma) IC₅₀ (µM)
2a 2-Nitro>100>100
2b 3-Nitro52>100
2c 4-Nitro80100
2d 2-Methoxy>100>100
2e 3-Methoxy>100>100
2f 4-Methoxy>100>100
Imatinib (Reference Drug)4098
Kinase Inhibitors

Fluorinated phenylacetic acids are also crucial intermediates in the synthesis of kinase inhibitors, a significant class of anticancer drugs. The fluorine and trifluoromethyl groups can enhance binding affinity to the kinase active site and improve metabolic stability, leading to more effective and durable therapeutic agents.[2][3]

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Intracellular_Signaling Intracellular Signaling Cascade Receptor_Tyrosine_Kinase->Intracellular_Signaling Activates Cell_Proliferation Cell Proliferation Intracellular_Signaling->Cell_Proliferation Promotes Fluorinated_Phenylacetic_Acid_Derivative Fluorinated Phenylacetic Acid-Based Kinase Inhibitor Fluorinated_Phenylacetic_Acid_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Fluorinated Phenylacetic Acid-Based Inhibitor.

Materials Science: Engineering High-Performance Polymers

The introduction of fluorine-containing phenylacetic acid derivatives into polymer structures can dramatically enhance their properties. This has led to the development of high-performance materials with applications in electronics, aerospace, and coatings.

Polyimides with Enhanced Properties

Fluorinated diamines and dianhydrides, which can be synthesized from fluorinated phenylacetic acid precursors, are used to create polyimides with exceptional thermal stability, low dielectric constants, high optical transparency, and improved solubility.[2][4][5][6][7] These properties are highly desirable for applications in microelectronics and flexible displays.

Table 3: Physicochemical Properties of Polyimides Derived from Fluorinated Monomers [2][6]

PolyimideDianhydrideDiamineGlass Transition Temperature (T_g, °C)5% Weight Loss Temperature (T_d5, °C)Coefficient of Thermal Expansion (CTE, ppm/K)Optical Transparency at 500 nm (%)
PI-2 8FDATFODA3855302571
PI-3 8FDATFDB4015451443
FLPI-1 FDAnFDAADA>400>500->80
FLPI-2 FDAnABTFMB>400>500->80

8FDA: Ladder-type fluorinated dianhydride; TFODA: 4,4'-(Perfluoropropane-2,2-diyl)bis(2-trifluoromethyl)aniline; TFDB: 2,2'-Bis(trifluoromethyl)benzidine; FDAn: 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride; FDAADA: 4,4'-(9-fluorenylidene)dianiline; ABTFMB: 2,2'-Bis(trifluoromethyl)benzidine; MABTFMB: 2,2'-Bis(3-amino-5-(trifluoromethyl)phenyl)benzidine.

Bioimaging: Illuminating Biological Processes with PET

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide for PET tracer development due to its favorable half-life and imaging characteristics. Phenylacetic acid derivatives can be labeled with ¹⁸F to create novel PET tracers for a variety of applications, including oncology and neurology.

PET_Imaging_Workflow Start Start Radiosynthesis Radiosynthesis of ¹⁸F-labeled Phenylacetic Acid Derivative Start->Radiosynthesis Quality_Control Quality Control (Purity, Molar Activity) Radiosynthesis->Quality_Control Tracer_Injection Intravenous Injection of ¹⁸F-Tracer Quality_Control->Tracer_Injection Animal_Model Animal Model (e.g., Tumor Xenograft) Animal_Model->Tracer_Injection Uptake_Period Tracer Uptake Period Tracer_Injection->Uptake_Period PET_CT_Scan PET/CT Scan Uptake_Period->PET_CT_Scan Image_Reconstruction Image Reconstruction and Analysis PET_CT_Scan->Image_Reconstruction End End Image_Reconstruction->End

Caption: General workflow for pre-clinical PET imaging using an ¹⁸F-labeled phenylacetic acid derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated phenylacetic acids.

Synthesis of 2-Fluorophenylacetic Acid from 2-Fluorobenzyl Cyanide

This protocol describes a common method for the synthesis of 2-fluorophenylacetic acid via the hydrolysis of 2-fluorobenzyl cyanide.

Materials:

  • 2-Fluorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • 5-L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • Ice bath

Procedure:

  • In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 840 mL of concentrated sulfuric acid to 1150 mL of water.[8]

  • To this diluted sulfuric acid solution, add 700 g of 2-fluorobenzyl cyanide.

  • Heat the mixture to reflux with constant stirring for 3 hours.[8]

  • After the reflux period, allow the mixture to cool slightly and then carefully pour it into 2 L of cold water in a large beaker.

  • Stir the mixture in an ice bath to induce crystallization of the 2-fluorophenylacetic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with several portions of cold water.

  • The crude 2-fluorophenylacetic acid can be further purified by recrystallization from a suitable solvent (e.g., toluene) or by distillation under reduced pressure.[8]

PET/CT Imaging of Tumor Xenografts in Mice using an ¹⁸F-Labeled Tracer

This protocol outlines a general procedure for conducting PET/CT imaging in a mouse model of cancer using an ¹⁸F-labeled phenylacetic acid derivative.

Materials:

  • ¹⁸F-labeled phenylacetic acid derivative (radiotracer)

  • Tumor-bearing mice (e.g., with subcutaneous xenografts)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Syringes and needles for intravenous injection

  • Heating pad or lamp to maintain body temperature

Procedure:

  • Animal Preparation: Fast the mice for 4-6 hours prior to the scan to reduce background ¹⁸F-FDG uptake if it is used as a comparison.[9] For other tracers, fasting may not be required. Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).[10]

  • Radiotracer Administration: Administer a defined dose of the ¹⁸F-labeled tracer (e.g., 3.7–7.4 MBq) via intravenous tail-vein injection.[11]

  • Uptake Period: Allow the radiotracer to distribute throughout the body for a specific uptake period (typically 30-60 minutes).[10][11] Maintain the animal under anesthesia and keep it warm using a heating pad during this time.

  • PET/CT Imaging: Position the anesthetized mouse in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a static or dynamic PET scan.[12]

  • Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images to correlate the radiotracer uptake with anatomical structures. Draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g).[11]

Conclusion

Fluorinated phenylacetic acids represent a class of chemical compounds with immense potential across various scientific disciplines. Their unique properties, readily tunable through synthetic chemistry, have already led to significant advancements in medicine and materials science. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of even more sophisticated and impactful applications for these versatile building blocks. This guide serves as a foundational resource to inspire and facilitate further research into the exciting and expanding world of fluorinated phenylacetic acids.

References

2,3,6-Trifluorophenylacetic Acid: A Technical Review of Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. This document provides a comprehensive review of its chemical properties and known synthetic routes. Notably, a thorough literature search, including scientific databases and patent archives, reveals a significant gap in the publicly available information regarding the biological activities and pharmacological profile of this specific isomer. While its isomers, particularly 2,4,5-trifluorophenylacetic acid, are recognized as key intermediates in the synthesis of pharmaceuticals like Sitagliptin, the biological studies of this compound itself are not extensively reported. This review summarizes the existing chemical data and highlights the need for future research to explore the potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol .[1] Its structure consists of a phenyl ring substituted with three fluorine atoms at the 2, 3, and 6 positions, and an acetic acid group attached to the first carbon of the ring.

PropertyValueReference
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
CAS Number 114152-23-7[1]
Appearance White to slightly yellow crystalline powder
Melting Point 111-114 °C
Boiling Point 249.5 °C at 760 mmHg (Predicted)
Density 1.468 g/cm³ (Predicted)
pKa 3.53 ± 0.10 (Predicted)

Synthesis of Trifluorophenylacetic Acid Isomers

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow Start 2,3,6-Trifluorobenzyl halide Cyanation Cyanation (e.g., NaCN or KCN) Start->Cyanation Intermediate 2,3,6-Trifluorobenzyl cyanide Cyanation->Intermediate Hydrolysis Acid or Base Hydrolisis Intermediate->Hydrolysis End This compound Hydrolysis->End

A generalized synthetic workflow for this compound.
Experimental Protocol for a Related Isomer: Synthesis of 2,4,5-Trifluorophenylacetonitrile

A patented method for the synthesis of the related isomer, 2,4,5-trifluorophenylacetonitrile, provides a relevant example of the cyanation step. This protocol utilizes an ionic liquid as the reaction medium.

Materials:

  • 2,4,5-Trifluorobenzyl chloride

  • Sodium cyanide

  • Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium hexafluorophosphate)

  • Acetonitrile

Procedure:

  • In a four-necked reaction flask, add the ionic liquid and 2,4,5-trifluorobenzyl chloride.

  • With stirring, add pulverized solid sodium cyanide.

  • Heat the reaction mixture to 70°C for 2 hours.

  • Cool the reaction to room temperature.

  • Extract the product twice with acetonitrile.

  • Dry the combined organic layers and obtain the product by distillation.

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of scientific literature and patent databases did not yield any specific studies detailing the biological activity of this compound. While some sources suggest its potential for anti-inflammatory and analgesic properties, no quantitative data, such as IC50 values or in vivo efficacy data, has been published.

In contrast, its isomer, 2,4,5-Trifluorophenylacetic acid , is a well-documented key intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The mechanism of action of Sitagliptin involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

One patent does mention the use of this compound in the synthesis of compounds that act as soluble guanylate cyclase (sGC) stimulators.[2] These compounds are described as potentially useful for the treatment of cardiovascular diseases such as hypertension and atherosclerosis.[2] However, the patent does not provide any biological data for this compound itself.[2]

The logical relationship for the intended use of derivatives of this compound as described in the patent can be visualized as follows:

sGC_Stimulation_Pathway TFPAA 2,3,6-Trifluorophenylacetic acid Derivative Synthesized Derivative TFPAA->Derivative Synthesis sGC Soluble Guanylate Cyclase (sGC) Derivative->sGC Stimulates cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Cardio_Benefit Cardiovascular Benefits Vasodilation->Cardio_Benefit

Proposed mechanism of action for derivatives of this compound.

Conclusion and Future Directions

This compound is a readily available chemical intermediate with well-defined physical and chemical properties. However, there is a stark absence of published research on its biological activities. The known pharmacological importance of its isomer, 2,4,5-trifluorophenylacetic acid, as a building block for the anti-diabetic drug Sitagliptin, suggests that other isomers of trifluorophenylacetic acid may also possess interesting biological properties. The mention of its use in synthesizing sGC stimulators in a patent provides a potential, albeit unproven, therapeutic avenue.

Therefore, this review serves as a call to the scientific community to investigate the pharmacological profile of this compound. Future studies should focus on in vitro screening across a range of biological targets, particularly those implicated in inflammation, pain, and cardiovascular diseases, to uncover its potential therapeutic value. Detailed preclinical studies would then be warranted to establish its efficacy and safety profile. The lack of data presents a clear opportunity for novel research and potential drug discovery.

References

Safety and handling precautions for 2,3,6-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2,3,6-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 114152-23-7), a compound utilized in various analytical and synthetic applications, including the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to proper safety protocols is critical when handling this chemical to mitigate potential health risks in laboratory and drug development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential irritation to the respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Classifications:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₅F₃O₂[2]
Molecular Weight 190.12 g/mol [2]
Appearance Solid
Melting Point 111-114 °C[3]
Boiling Point No data available[3]
Flash Point Not applicable
Density No data available[3]
CAS Number 114152-23-7

Toxicological Information

Toxicity EndpointDataReference
Acute Toxicity No information available[4]
Target Organs Respiratory system

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

PPE TypeSpecificationReference
Eye/Face Protection Safety goggles with side-shields[2]
Skin Protection Protective gloves, Protective clothing[4]
Respiratory Protection Dust mask type N95 (US) or equivalent
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust.

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Storage Class: 11 - Combustible Solids

Experimental Workflows and Safety Procedures

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) b->c d Weigh/Handle in a Ventilated Enclosure (Fume Hood) c->d e Avoid Dust Generation d->e f Decontaminate Work Area e->f g Properly Label and Store Compound f->g h Dispose of Waste According to Regulations g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Safe Handling Workflow for this compound.
First Aid Procedures

In the event of exposure, immediate first aid is crucial. The following diagram outlines the appropriate first aid measures.

G cluster_exposure Exposure Event cluster_routes First Aid Response by Exposure Route cluster_professional Medical Attention start Exposure Occurs eye_contact Eye Contact: Rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. start->eye_contact Eyes skin_contact Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. start->skin_contact Skin inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. start->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. start->ingestion Ingestion medical Provide SDS to Medical Personnel eye_contact->medical skin_contact->medical inhalation->medical ingestion->medical

First Aid Procedures for Exposure to this compound.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment.[2] Ensure adequate ventilation. Avoid dust formation.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Avoid generating dust.

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations. Do not empty into drains.

Conclusion

This compound is a valuable compound in research and development, but it requires careful handling due to its irritant properties. By adhering to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper handling techniques, and emergency preparedness, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to consult the full Safety Data Sheet (SDS) before use and to conduct a thorough risk assessment for any specific experimental protocol involving this compound.

References

Methodological & Application

Application Notes and Protocols for 2,3,6-Trifluorophenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. While its isomers, such as 2,4,5-trifluorophenylacetic acid, are well-documented as key intermediates in the synthesis of pharmaceuticals like Sitagliptin, specific literature detailing the synthetic applications of this compound is limited. However, based on the known reactivity of carboxylic acids and phenylacetic acid derivatives, this compound is a valuable building block for introducing the 2,3,6-trifluorophenylacetyl moiety into molecules. This is of interest in medicinal chemistry and materials science, where fluorination can significantly impact properties such as metabolic stability, lipophilicity, and binding affinity.

These application notes provide an overview of the potential uses of this compound in organic synthesis, focusing on common transformations of the carboxylic acid group, namely amide and ester formation. The provided protocols are generalized procedures based on standard laboratory practices for similar transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C8H5F3O2[1]
Molecular Weight 190.12 g/mol [1][2]
Appearance White powder or crystals
Melting Point 111-114 °C[2]
CAS Number 114152-23-7[1][2]

General Reaction Workflows

The carboxylic acid functionality of this compound allows for a variety of chemical transformations. The most common applications involve the formation of amides and esters, which are fundamental reactions in the synthesis of biologically active molecules and functional materials.

general_reaction_workflow General Synthetic Utility of this compound start This compound amide Amide Derivatives start->amide Amine, Coupling Agent ester Ester Derivatives start->ester Alcohol, Catalyst other Other Derivatives start->other Further Transformations

Caption: General reaction pathways for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent such as EDC or DCC, along with an activating agent like HOBt.

amide_synthesis_workflow Workflow for Amide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acid & HOBt in an Aprotic Solvent add_amine Add Amine dissolve->add_amine add_edc Add EDC add_amine->add_edc stir Stir at Room Temperature add_edc->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify ester_synthesis_workflow Workflow for Fischer Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acid in Excess Alcohol add_catalyst Add Acid Catalyst dissolve->add_catalyst reflux Reflux the Mixture add_catalyst->reflux remove_alcohol Remove Excess Alcohol reflux->remove_alcohol extract Extract with Organic Solvent remove_alcohol->extract purify Purify by Distillation or Chromatography extract->purify

References

Application Notes and Protocols: 2,3,6-Trifluorophenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,6-trifluorophenylacetic acid as a versatile building block in medicinal chemistry. The unique substitution pattern of the fluorine atoms on the phenyl ring imparts desirable physicochemical properties to derivative molecules, influencing their conformation, metabolic stability, and target engagement. This document details a key application in the synthesis of soluble guanylate cyclase (sGC) stimulators, provides a representative experimental protocol, and presents relevant biological data for this class of compounds.

Introduction to this compound in Drug Discovery

Fluorinated organic compounds are of paramount importance in modern drug discovery, with fluorine substitution being a widely employed strategy to enhance the pharmacological profile of lead compounds. The incorporation of fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. This compound is a valuable synthon that introduces a trifluorinated phenyl motif, a structural feature found in a variety of biologically active molecules. Its utility is exemplified in the synthesis of potent modulators of key biological targets, such as soluble guanylate cyclase (sGC).

Application Example: Synthesis of a Soluble Guanylate Cyclase (sGC) Stimulator

A significant application of this compound is in the synthesis of potent stimulators of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway.[1][2][3] sGC stimulators are a class of drugs that enhance the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, including pulmonary hypertension and heart failure.[1][3]

One such sGC stimulator, 2-(7-(2,3,6-trifluorobenzyl)imidazo[1,5-b]pyridazin-5-yl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, is synthesized using this compound as a key building block. The trifluorobenzyl moiety, derived from this compound, is crucial for the molecule's interaction with the sGC enzyme.

The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling pathway is initiated by the production of NO by nitric oxide synthase (NOS). NO diffuses into target cells and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which ultimately leads to a physiological response, such as smooth muscle relaxation. sGC stimulators, like the one synthesized from this compound, amplify this signaling cascade, making them valuable therapeutic agents for conditions associated with impaired NO signaling.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Target Cell (e.g., Smooth Muscle Cell) NO_source NO Source (e.g., Endothelial Cells) NO Nitric Oxide (NO) NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation) PKG->Response sGC_Stimulator sGC Stimulator (derived from 2,3,6-TFPAA) sGC_Stimulator->sGC Stimulates

Figure 1: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an sGC stimulator using this compound and a general procedure for assessing the biological activity of sGC modulators.

Synthesis of 2-(7-(2,3,6-trifluorobenzyl)imidazo[1,5-b]pyridazin-5-yl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

This protocol is a representative example of an amide coupling reaction to synthesize the target sGC stimulator, based on the information provided in patent US 2013/0012511 A1 and general amide coupling procedures.

Materials:

  • This compound

  • Intermediate amine: 5-(4-amino-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)imidazo[1,5-b]pyridazin-7-yl)methanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Workflow for the Synthesis of the sGC Stimulator:

synthesis_workflow A 1. Dissolve Reactants B 2. Add Coupling Agent (EDCI) A->B C 3. Add Base (DIEA) B->C D 4. Reaction Stirring C->D E 5. Work-up and Extraction D->E F 6. Purification (Chromatography) E->F G Final Product F->G

Figure 2: Workflow for the amide coupling reaction.

Procedure:

  • To a solution of this compound (1.0 eq) and the intermediate amine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq).

  • To the stirring mixture, add N,N-diisopropylethylamine (DIEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

In Vitro Assay for sGC Stimulator Activity

This protocol describes a general method to determine the potency of sGC stimulators by measuring the production of cGMP in a cell-based assay.

Materials:

  • CHO-K1 cells stably expressing human sGC (α1/β1 subunits)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor

  • Test compound (sGC stimulator)

  • Positive control (e.g., BAY 41-2272)

  • cGMP immunoassay kit

Procedure:

  • Cell Seeding: Seed the CHO-K1-hsGC cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor such as IBMX (e.g., 500 µM) for 30 minutes at 37°C to prevent cGMP degradation.

  • Compound Addition: Add the test compound at various concentrations (typically in a dose-response manner) to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cGMP immunoassay kit manufacturer's instructions (e.g., by adding 0.1 M HCl).

  • cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using the cGMP immunoassay kit.

  • Data Analysis: Plot the cGMP concentration against the test compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Quantitative Data

The following table summarizes the biological activity of known sGC stimulators, providing a benchmark for the evaluation of new compounds synthesized using this compound. Note that specific data for the example compound is not publicly available; therefore, data for analogous sGC stimulators are presented.

CompoundsGC Stimulation (EC50, nM)Fold Activation (at max concentration)Reference
BAY 41-2272 596~115-fold[4]
BAY 58-2667 23.3~73-fold[4]
Riociguat -up to 73-fold (in vitro)[3]
YC-1 ~20,000~10-fold[5]

EC50 values and fold activation can vary depending on the specific assay conditions.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent soluble guanylate cyclase stimulators highlights its potential for the development of novel therapeutics for cardiovascular diseases. The provided protocols offer a foundation for the synthesis and evaluation of new chemical entities incorporating the this compound motif, paving the way for further drug discovery and development efforts.

References

Application of 2,3,6-Trifluorophenylacetic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of various chemical compounds. While its isomers, such as 2,4,5- and 2,4,6-trifluorophenylacetic acid, have more documented applications in the agrochemical industry, the utility of the 2,3,6-isomer is an area of ongoing research. This document aims to provide an overview of the potential applications of this compound in agrochemical synthesis, supported by available data and a generalized experimental protocol.

It is important to note that publicly available, detailed experimental protocols and extensive quantitative data for the synthesis of commercial agrochemicals specifically from this compound are limited. Much of the information resides in proprietary patent literature, often with a focus on a broad range of derivatives rather than specific, commercialized active ingredients. The information presented herein is based on the available scientific and patent literature.

Application in the Synthesis of Potential Fungicides

One of the potential applications of this compound in agrochemical synthesis is as a precursor for novel fungicides. The trifluorophenyl moiety is a known pharmacophore in several active agrochemical ingredients, contributing to enhanced efficacy and metabolic stability.

A key reaction in utilizing this compound is its amide coupling with various amine-containing heterocyclic compounds. One such example from the patent literature involves the synthesis of imidazo[1,5-b]pyridazine derivatives. While the specific biological activity of the resulting compound as an agrochemical was not detailed, the synthetic route provides a valuable template for researchers.

Experimental Protocol: Synthesis of a 2-(2,3,6-trifluorophenyl)-N-(substituted)acetamide Derivative

This protocol describes a general method for the amide coupling of this compound with a generic amine, a common step in the synthesis of potential agrochemical candidates.

Objective: To synthesize a substituted amide derivative of this compound.

Materials:

  • This compound

  • Substituted amine (e.g., an amino-heterocycle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted amine (1.2 eq) in dichloromethane (DCM).

  • To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.4 eq) followed by N,N-Diisopropylethylamine (DIEA) (3.5 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (2 x volume of DCM) and brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Quantitative Data:

The yield and purity of the final product are highly dependent on the specific amine used and the purification efficiency. In a reported synthesis of an imidazo[1,5-b]pyridazine derivative, while the exact yield and purity were not provided, this type of reaction typically aims for yields above 70% with purity exceeding 95% after chromatography.

ParameterTypical Value
Yield >70%
Purity (post-chromatography) >95%

Note: This data is illustrative and may vary for different specific reactions.

Logical Workflow for Synthesis

The synthesis of potential agrochemicals from this compound generally follows a logical workflow that involves the activation of the carboxylic acid and subsequent coupling with a suitable nucleophile, often an amine-containing scaffold.

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with EDCI) Start->Activation Coupling Amide Coupling (with Amine Nucleophile) Activation->Coupling Product Crude Amide Product Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Agrochemical Candidate Purification->FinalProduct

Caption: General workflow for the synthesis of agrochemical candidates.

Signaling Pathways and Mode of Action

The mode of action of agrochemicals derived from this compound would depend on the overall structure of the final molecule. The trifluorophenylacetic acid moiety serves as a building block, and the biological activity is determined by the entire molecular entity and its interaction with specific biological targets in pests, weeds, or fungi.

For instance, if the synthesized amide were to act as a fungicide, its mode of action could potentially involve the inhibition of essential enzymes in the fungal pathogen, disruption of cell membrane integrity, or interference with metabolic pathways. A hypothetical signaling pathway for a fungicide is illustrated below.

Fungicide_MoA Fungicide Agrochemical Candidate (Derived from this compound) Target Fungal Target Protein (e.g., Enzyme) Fungicide->Target Inhibition Inhibition Target->Inhibition Pathway Essential Metabolic Pathway Disruption Pathway Disruption Pathway->Disruption Inhibition->Pathway Death Fungal Cell Death Disruption->Death

Caption: Hypothetical mode of action for a fungicide.

Conclusion

While this compound is a promising building block for the synthesis of novel agrochemicals, its full potential is yet to be extensively documented in publicly accessible literature. The provided synthetic protocol for amide formation serves as a foundational method for researchers to explore the creation of new derivatives. Further research is required to synthesize and screen a wider range of compounds derived from this compound to identify new and effective herbicides, fungicides, and insecticides. The development of detailed structure-activity relationships will be crucial in guiding the design of future agrochemical candidates based on this versatile fluorinated scaffold.

Anwendungshinweise und Protokolle: Derivatisierung von 2,3,6-Trifluorphenylessigsäure für das Screening auf biologische Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese von Amid- und Esterderivaten der 2,3,6-Trifluorphenylessigsäure und für das anschließende Screening auf potenzielle krebsbekämpfende, antimikrobielle und enzymhemmende Aktivitäten. Angesichts der wachsenden Bedeutung fluorierter organischer Moleküle in der medizinischen Chemie stellen Derivate der 2,3,6-Trifluorphenylessigsäure eine vielversprechende Klasse von Verbindungen für die Entdeckung neuer Medikamente dar.

Einleitung

Die Einführung von Fluoratomen in organische Moleküle kann deren pharmakokinetische und pharmakodynamische Eigenschaften, wie metabolische Stabilität, Membranpermeabilität und Bindungsaffinität an biologische Ziele, erheblich verbessern. 2,3,6-Trifluorphenylessigsäure dient als vielseitiger Baustein für die Synthese neuartiger bioaktiver Verbindungen. Durch Derivatisierung der Carbonsäuregruppe zu Amiden und Estern kann eine Bibliothek von Verbindungen für das Hochdurchsatz-Screening erstellt werden, um potenzielle Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.

Derivatisierungsstrategien

Die Carbonsäurefunktionalität der 2,3,6-Trifluorphenylessigsäure kann leicht in Ester oder Amide umgewandelt werden, um eine Reihe von Verbindungen für das biologische Screening zu erzeugen.

Synthese von Amidderivaten

Die Amidierung von Carbonsäuren ist eine grundlegende Reaktion in der medizinischen Chemie. Die Verwendung von Kupplungsreagenzien wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit Hydroxybenzotriazol (HOBt) ermöglicht die Bildung von Amidbindungen unter milden Bedingungen.

Synthese von Esterderivaten

Die Veresterung ist eine weitere gängige Derivatisierungsstrategie. Die Fischer-Veresterung, bei der die Carbonsäure mit einem Alkohol unter sauren Bedingungen erhitzt wird, ist eine klassische Methode. Alternativ können Kupplungsreagenzien wie Di-tert-butyldicarbonat ((BOC)₂O) mit 4-Dimethylaminopyridin (DMAP) für eine effiziente Veresterung bei Raumtemperatur verwendet werden.

Protokolle für die Bioaktivitäts-Screenings

Nach der Synthese und Reinigung werden die Derivate auf ihre biologische Aktivität untersucht. Nachfolgend finden Sie Standardprotokolle für das Screening auf krebsbekämpfende, antimikrobielle und enzymhemmende Eigenschaften.

Screening auf krebsbekämpfende Aktivität: MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären Stoffwechselaktivität als Indikator für die Zelllebensfähigkeit, Proliferation und Zytotoxizität.[1][2]

Screening auf antimikrobielle Aktivität: Bouillon-Mikrodilutionsmethode

Die Bouillon-Mikrodilutionsmethode ist ein quantitatives Verfahren zur Bestimmung der minimalen Hemmkonzentration (MHK), der niedrigsten Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.[3]

Screening auf Enzymhemmung

Die Hemmung spezifischer Enzyme ist ein Schlüsselmechanismus für die Wirkung vieler Medikamente. Das Screening auf Enzymhemmung kann mithilfe verschiedener Assay-Formate durchgeführt werden, die typischerweise die Messung der Produktbildung oder des Substratverbrauchs im Laufe der Zeit in An- und Abwesenheit der Testverbindung umfassen.

Datenpräsentation

Haftungsausschluss: Die folgende Tabelle enthält quantitative Daten für Analoga, da spezifische Daten für Derivate der 2,3,6-Trifluorphenylessigsäure in der öffentlich zugänglichen Literatur nicht verfügbar waren. Diese Daten dienen zur Veranschaulichung.

Tabelle 1: Beispiel für zytotoxische Aktivitätsdaten von Phenylacetamid-Derivaten. [4]

Verbindung Modifikation Zelllinie (Krebsart) IC₅₀ (µM)
Referenz Imatinib PC3 (Prostata) 40
2b N-(3-Nitrophenyl)-2-(4-fluorphenyl)acetamid PC3 (Prostata) 52
2c N-(4-Nitrophenyl)-2-(4-fluorphenyl)acetamid PC3 (Prostata) 80
Referenz Imatinib MCF-7 (Brust) 98

| 2c | N-(4-Nitrophenyl)-2-(4-fluorphenyl)acetamid | MCF-7 (Brust) | 100 |

Experimentelle Protokolle

Allgemeines Protokoll zur Synthese von Amidderivaten
  • Lösen Sie 2,3,6-Trifluorphenylessigsäure (1 Äq.) in einem geeigneten aprotischen Lösungsmittel (z. B. DMF oder DCM).

  • Geben Sie EDC (1,2 Äq.) und HOBt (1,2 Äq.) zu der Lösung.

  • Rühren Sie die Mischung 15-30 Minuten bei Raumtemperatur.

  • Geben Sie das entsprechende Amin (1 Äq.) und eine Base wie Diisopropylethylamin (DIPEA) (2 Äq.) hinzu.

  • Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird das Reaktionsgemisch mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Waschen Sie die organische Phase mit verdünnter HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter vermindertem Druck ein.

  • Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte Amidderivat zu erhalten.

Allgemeines Protokoll zur Synthese von Esterderivaten
  • Lösen Sie 2,3,6-Trifluorphenylessigsäure (1 Äq.), den entsprechenden Alkohol (1,2 Äq.) und DMAP (0,1 Äq.) in einem aprotischen Lösungsmittel (z. B. Dichlormethan).

  • Kühlen Sie die Mischung auf 0 °C ab.

  • Geben Sie (BOC)₂O (1,5 Äq.) langsam zu der gerührten Lösung.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter vermindertem Druck entfernt.

  • Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte Esterderivat zu erhalten.

Protokoll für den MTT-Assay zur Zytotoxizität[1][2]
  • Zellkultur: Säen Sie die Krebszellen (z. B. MCF-7, PC-3) in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium aus. Inkubieren Sie die Platte über Nacht bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.

  • Behandlung mit der Verbindung: Bereiten Sie eine Reihe von Verdünnungen der Testverbindungen in Kulturmedium vor. Entfernen Sie das Medium aus den Wells und geben Sie 100 µL der Verdünnungen der Verbindung zu den entsprechenden Wells. Fügen Sie Kontrollwells hinzu, die nur mit dem Vehikel (z. B. DMSO) und unbehandelte Kontrollen (nur Medium) enthalten.

  • Inkubation: Inkubieren Sie die Platte für 48-72 Stunden bei 37 °C und 5 % CO₂.

  • MTT-Zugabe: Geben Sie 10 µL der MTT-Lösung (5 mg/mL in PBS) in jedes Well und inkubieren Sie die Platte für weitere 4 Stunden.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µL DMSO in jedes Well, um die Formazan-Kristalle aufzulösen. Schütteln Sie die Platte 15 Minuten lang auf einem Orbitalschüttler.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Protokoll für die Bouillon-Mikrodilutionsmethode[3]
  • Vorbereitung der Verbindung: Bereiten Sie eine Stammlösung der Testverbindung in einem geeigneten Lösungsmittel vor. Führen Sie serielle Zweifachverdünnungen der Verbindung in einem geeigneten Bouillonmedium (z. B. Mueller-Hinton-Bouillon) in den Wells einer 96-Well-Mikrotiterplatte durch.

  • Inokulum-Vorbereitung: Bereiten Sie eine standardisierte Suspension des Testmikroorganismus (z. B. Staphylococcus aureus, Escherichia coli) vor, die einem McFarland-Standard von 0,5 entspricht. Verdünnen Sie das Inokulum weiter, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL in den Wells zu erreichen.

  • Inokulation: Inokulieren Sie jedes Well, das die Verdünnungen der Verbindung enthält, mit dem vorbereiteten Inokulum. Fügen Sie eine Wachstumskontrolle (nur Bouillon und Inokulum) und eine Sterilitätskontrolle (nur Bouillon) hinzu.

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Bestimmung der MHK: Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) auftritt.

Visualisierungen

Derivatization_Workflow Start 2,3,6-Trifluorophenylacetic acid Amidation Amidation (EDC, HOBt, Amine) Start->Amidation Esterification Esterification ((BOC)2O, DMAP, Alcohol) Start->Esterification Amide_Library Amide Derivatives Library Amidation->Amide_Library Ester_Library Ester Derivatives Library Esterification->Ester_Library Screening Bioactivity Screening Amide_Library->Screening Ester_Library->Screening

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Screening_Logic cluster_screening Bioactivity Screening cluster_results Data Analysis Anticancer Anticancer (MTT Assay) IC50 IC50 Calculation Anticancer->IC50 Antimicrobial Antimicrobial (Broth Microdilution) MIC MIC Determination Antimicrobial->MIC Enzyme_Inhibition Enzyme Inhibition Assay Ki Ki Calculation Enzyme_Inhibition->Ki Hit_Identification Hit Identification IC50->Hit_Identification MIC->Hit_Identification Ki->Hit_Identification

Abbildung 2: Logischer Ablauf des Bioaktivitäts-Screenings.

Hypothetical_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Derivative of This compound Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Potential Inhibition

Abbildung 3: Hypothetischer PI3K/AKT-Signalweg.

References

Experimental Protocols for 2,3,6-Trifluorophenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the experimental setup for reactions involving trifluorophenylacetic acid isomers, with a specific focus on the less-documented 2,3,6-Trifluorophenylacetic acid. Due to a scarcity of published data on this specific isomer, this guide leverages established protocols for the related 2,4,5- and 2,4,6-isomers to infer potential synthetic routes and reactions.

Introduction

Trifluorophenylacetic acids are a class of fluorinated organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The fluorine atoms significantly influence the physicochemical properties of the parent molecule, enhancing attributes such as lipophilicity, metabolic stability, and binding affinity to biological targets. While 2,4,5-Trifluorophenylacetic acid is a well-documented precursor to the anti-diabetic drug Sitagliptin[1][2][3], information regarding the experimental setup for this compound is limited. This document aims to provide practical guidance by presenting known methods for related isomers and suggesting their adaptation for the 2,3,6-variant.

Synthesis of Trifluorophenylacetic Acids

The synthesis of trifluorophenylacetic acids can be achieved through various routes. Below are established protocols for the 2,4,5-isomer, which can be adapted for the synthesis of this compound by starting with the appropriately substituted trifluorobenzene.

From Trifluoronitrobenzene (Example for 2,4,5-isomer)

A common synthetic pathway involves the condensation of a trifluoronitrobenzene with diethyl malonate, followed by a series of transformation steps.

Reaction Scheme:

G A 2,4,5-Trifluoronitrobenzene B Diethyl 2,5-difluoro-4-nitrophenylmalonate A->B Diethyl malonate, Strong base C 2,5-difluoro-4-nitrophenylacetic acid B->C Hydrolysis, Acidification, Decarboxylation D 2,5-difluoro-4-aminophenylacetic acid C->D Reduction (e.g., Fe, H2/Pd-C) E 2,4,5-Trifluorophenylacetic acid D->E Diazotization, Fluorination

Figure 1. Synthesis of 2,4,5-Trifluorophenylacetic acid from 2,4,5-Trifluoronitrobenzene.

Experimental Protocol (Adaptable for 2,3,6-isomer):

  • Condensation: In a round-bottom flask, dissolve 2,4,5-trifluoronitrobenzene and diethyl malonate in a suitable solvent (e.g., ethanol). Add a strong base such as sodium ethoxide or potassium hydroxide and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Decarboxylation: Once the condensation is complete, the resulting diethyl ester is hydrolyzed using an aqueous acid or base, followed by acidification and heating to induce decarboxylation, yielding the nitrophenylacetic acid derivative.

  • Reduction: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C)[4].

  • Diazotization and Fluorination: The final step involves the conversion of the amino group to a fluorine atom via a diazotization reaction followed by a fluorination step (e.g., Balz-Schiemann reaction).

Quantitative Data for 2,5-difluoro-4-aminophenylacetic acid synthesis (from 2,5-difluoro-4-nitrophenylacetic acid):

ReactantMolesReagentsReaction TimeYield
2,5-difluoro-4-nitrophenylacetic acid (32.6g)0.15Acetic acid (120mL), Water (80mL), Iron powder (25g)12 hours (reflux)93.7%

Table 1: Example quantitative data for a reduction step in the synthesis of a trifluorophenylacetic acid precursor[4].

Reactions of Trifluorophenylacetic Acids

Trifluorophenylacetic acids can undergo a variety of reactions, primarily involving the carboxylic acid group.

Amide Coupling

A key reaction of trifluorophenylacetic acids is the formation of amides, which is a common step in the synthesis of many active pharmaceutical ingredients.

Reaction Scheme:

G A Trifluorophenylacetic acid C Trifluorophenylacetamide derivative A->C Coupling agents (e.g., NHS, DIC) B Amine (R-NH2) B->C

Figure 2. General amide coupling reaction of Trifluorophenylacetic acid.

Experimental Protocol (General):

  • Dissolve the trifluorophenylacetic acid (e.g., 2,4,6-Trifluorophenylacetic acid) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as N-hydroxysuccinimide (NHS) and N,N'-diisopropylcarbodiimide (DIC)[5].

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up the reaction by washing with aqueous solutions to remove byproducts and purify the desired amide by column chromatography or recrystallization.

Applications in Drug Development and Materials Science

Trifluorophenylacetic acids and their derivatives have found applications in various fields.

  • Pharmaceuticals: As mentioned, 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin[1][2][3]. The unique properties imparted by the fluorine atoms make these compounds attractive scaffolds in drug discovery.

  • Agrochemicals: Derivatives of trifluorophenylacetic acids are used in the development of new fungicides. For example, 2,4,6-trifluorophenylacetic acid is a starting material for the synthesis of certain pyridazine fungicides[5].

  • Materials Science: 2,4,5-Trifluorophenylacetic acid has been used as an additive to enhance the efficiency and stability of perovskite solar cells[1].

Conclusion

While specific experimental data for this compound remains elusive in publicly available literature, the established protocols for its isomers, 2,4,5- and 2,4,6-Trifluorophenylacetic acid, provide a solid foundation for researchers. By adapting these methodologies, scientists can explore the synthesis and reactivity of this less-common isomer and potentially unlock new applications in medicine, agriculture, and materials science. It is recommended that all reactions be performed on a small scale initially to optimize conditions for the specific substrate.

References

Application Notes and Protocols for the Quantification of 2,3,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,3,6-Trifluorophenylacetic acid (2,3,6-TFPAA) in various matrices. The protocols described are based on established analytical techniques and principles for similar fluorinated aromatic compounds. While these methods are expected to be suitable for the quantification of 2,3,6-TFPAA, they must be fully validated in the user's laboratory for their specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: This method is suitable for the routine quantification of 2,3,6-TFPAA in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high. The method is based on reversed-phase chromatography with UV detection, offering a balance of performance and accessibility. Isocratic elution is proposed for simplicity and robustness, but a gradient elution may be necessary to resolve impurities.

Experimental Protocol:

a) Sample Preparation:

  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the 2,3,6-TFPAA bulk drug, dissolve in a suitable solvent (e.g., methanol or acetonitrile), and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 25 mg of 2,3,6-TFPAA and transfer to a volumetric flask. Add a suitable solvent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

c) Method Validation Parameters (Illustrative): The following table summarizes typical performance characteristics that should be established during method validation.

ParameterSpecificationTypical Result
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1~0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1~1.5 µg/mL

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect quantify Quantification detect->quantify

Caption: General workflow for the quantification of 2,3,6-TFPAA by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: This method is highly sensitive and selective, making it ideal for the quantification of 2,3,6-TFPAA at low concentrations, such as in environmental samples (e.g., water) or for pharmacokinetic studies in biological matrices (e.g., plasma). The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol:

a) Sample Preparation:

  • Water Samples: For trace analysis, solid-phase extraction (SPE) is recommended. Pass a known volume of the water sample through a pre-conditioned polymeric SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte with a small volume of an organic solvent (e.g., methanol). Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Plasma Samples: Perform a protein precipitation by adding a three-fold excess of cold acetonitrile to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

b) LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients.

  • Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 189 (M-H)⁻

    • Product Ion (Q3) for Quantification: To be determined by direct infusion of a standard solution (e.g., m/z 145, corresponding to the loss of CO₂).

    • Product Ion (Q3) for Confirmation: A secondary, less intense fragment ion.

c) Method Validation Parameters (Illustrative):

ParameterSpecificationTypical Result
Linearity Correlation coefficient (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy 85.0% - 115.0% recovery92.5% - 108.7%
Precision (RSD) ≤ 15.0%≤ 10.0%
LOD Signal-to-noise ratio of 3:1~0.03 ng/mL
LOQ Signal-to-noise ratio of 10:1~0.1 ng/mL

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Collection extract Extraction (SPE or LLE) start->extract concentrate Evaporation & Reconstitution extract->concentrate inject Inject into LC concentrate->inject separate Chromatographic Separation inject->separate ionize ESI (Negative) separate->ionize select MRM Transition Selection ionize->select detect Detection select->detect GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Collection extract Extraction start->extract derivatize Derivatization (Esterification) extract->derivatize cleanup Clean-up derivatize->cleanup inject Inject into GC cleanup->inject separate Chromatographic Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (SIM/Scan) ionize->detect

Application Notes and Protocols: Utilizing 2,3,6-Trifluorophenylacetic Acid as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within chromatographic applications for drug discovery and development, the use of an internal standard (IS) is paramount for achieving accurate and precise quantification of an analyte. An internal standard helps to correct for the variability inherent in sample preparation and the analytical process itself. The ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample matrix.

This document provides a detailed overview of the application of 2,3,6-Trifluorophenylacetic acid as an internal standard in chromatography. While its primary application is often as a building block in organic synthesis, its chemical properties make it a potential candidate for use as an internal standard in specific analytical methods. These notes will cover its physicochemical properties, considerations for its use, and a generalized protocol for its application in a liquid chromatography-mass spectrometry (LC-MS/MS) workflow.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective use as an internal standard.

PropertyValue
Chemical Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 111-114 °C
Solubility Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate.

Considerations for Use as an Internal Standard

The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. Key considerations for using this compound include:

  • Analyte Similarity: It is most suitable as an internal standard for acidic compounds, particularly those with a phenylacetic acid core or similar fluorinated aromatic structures. The trifluorophenyl group provides a unique mass spectrometric signature.

  • Chromatographic Behavior: The retention time of this compound should be close to, but baseline resolved from, the analyte of interest. This ensures that both compounds experience similar matrix effects during elution.

  • Mass Spectrometric Detection: The compound should ionize efficiently under the chosen mass spectrometry conditions (e.g., electrospray ionization). The presence of three fluorine atoms provides a distinct isotopic pattern and a unique mass-to-charge ratio (m/z) for selective detection.

  • Purity: A high-purity standard of this compound is necessary to ensure that it does not introduce interfering peaks into the chromatogram.

  • Non-interference: It must be confirmed that this compound is not present in the biological matrix being analyzed and does not interfere with the detection of the analyte.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the use of an internal standard in a bioanalytical method.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Add fixed concentration of IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for bioanalysis using an internal standard.

Detailed Experimental Protocol: A Hypothetical Application

As no specific published application of this compound as an internal standard was identified in the literature, the following protocol is a generalized template for its use in the quantification of a hypothetical acidic drug, "Analyte X," in human plasma by LC-MS/MS.

Materials and Reagents
  • Analyte X reference standard

  • This compound (Internal Standard, >98% purity)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte X Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

The following diagram outlines the protein precipitation sample preparation protocol.

sample_prep Start 100 µL Plasma Sample Add_IS Add 10 µL of IS Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex for 10 seconds Add_IS->Vortex1 Add_ACN Add 300 µL of cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex vigorously for 1 minute Add_ACN->Vortex2 Centrifuge Centrifuge at 10,000 x g for 10 min at 4°C Vortex2->Centrifuge Supernatant Transfer 200 µL of supernatant to a clean vial Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject validation_logic cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_robustness Method Robustness Linearity Linearity & Range Method Validated Analytical Method Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Selectivity Selectivity & Specificity Selectivity->Accuracy Selectivity->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy Recovery Extraction Recovery Recovery->Accuracy Stability Stability Stability->Method

Application Notes: Amide Bond Formation with 2,3,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of 2,3,6-Trifluorophenylacetic acid with a variety of primary and secondary amines. The presence of multiple electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for achieving high yields and purity. This document outlines two robust and widely employed methods for the synthesis of corresponding amides: a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), and a more potent uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The protocols provided are designed to be adaptable for a range of amine substrates, from simple alkyl amines to more complex, sterically hindered, and electron-deficient anilines.

General Considerations

  • Reactivity of this compound: The electron-withdrawing nature of the trifluorinated phenyl ring increases the acidity of the carboxylic acid proton, which can facilitate its activation. However, the steric bulk of the ortho-fluorine atom may slightly hinder the approach of the activating agent and the amine.

  • Choice of Coupling Reagent:

    • EDC/HOBt: This is a cost-effective and widely used combination for routine amide couplings. HOBt acts as an additive to suppress racemization (if the amine is chiral) and to form a more reactive HOBt-ester intermediate, improving the reaction rate and yield.

    • HATU: This is a more powerful coupling reagent, often employed for challenging couplings involving sterically hindered or electron-deficient amines, or for reactions that are sluggish with EDC/HOBt. HATU is known for its high efficiency and fast reaction times.

  • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the hydrochloride salt of EDC and to deprotonate the amine if it is used as a salt. DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.

  • Solvent Choice: Anhydrous polar aprotic solvents are generally used to ensure the solubility of the reactants and to prevent hydrolysis of the activated intermediates. N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are common choices.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize representative quantitative data for the coupling of this compound with various amines using the EDC/HOBt and HATU methods. Yields are indicative and may vary depending on the specific amine substrate and reaction scale.

Table 1: EDC/HOBt Mediated Coupling of this compound with Amines

EntryAmineBase (equiv.)SolventTime (h)Temp (°C)Yield (%)
1BenzylamineDIPEA (2.2)DCM12RT85-95
2AnilineDIPEA (2.2)DMF16RT70-85
3MorpholineDIPEA (2.2)DCM12RT80-90
44-FluoroanilineDIPEA (2.2)DMF244060-75

Table 2: HATU Mediated Coupling of this compound with Amines

EntryAmineBase (equiv.)SolventTime (h)Temp (°C)Yield (%)
1BenzylamineDIPEA (3.0)DMF2RT>95
2AnilineDIPEA (3.0)DMF4RT90-98
3MorpholineDIPEA (3.0)DMF2RT>95
44-FluoroanilineDIPEA (3.0)DMF6RT85-95

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add HOBt (1.2 equiv.).

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Add DIPEA (2.2 equiv.) to the mixture.

  • Finally, add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol is suitable for more challenging amine substrates where the EDC/HOBt method may be less effective.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (0.1-0.5 M) at room temperature.

  • Add DIPEA (3.0 equiv.) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Mandatory Visualization

G cluster_workflow Experimental Workflow A 1. Dissolve Acid & HOBt in Anhydrous Solvent B 2. Add Amine & Base (DIPEA) A->B C 3. Add EDC·HCl at 0°C B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Aqueous Workup D->E F 6. Purification E->F G Pure Amide Product F->G

Caption: Workflow for EDC/HOBt mediated amide coupling.

G cluster_mechanism General Amide Coupling Mechanism (EDC/HOBt) RCOOH 2,3,6-F₃-Ph-CH₂COOH ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt Urea EDC-Urea Byproduct ActiveEster->Urea HOBt HOBt Amide Amide Product HOBtEster->Amide + R'R''NH Amine R'R''NH

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

G cluster_logic Parameter Relationships for Reaction Optimization Substrate Amine Substrate (Sterics, Electronics) Reagent Coupling Reagent (EDC vs HATU) Substrate->Reagent influences choice of Outcome Reaction Outcome (Yield, Purity) Substrate->Outcome directly impacts Conditions Reaction Conditions (Temp, Time, Solvent) Reagent->Conditions determines Conditions->Outcome affects

Caption: Logical relationships in optimizing the coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,6-Trifluorophenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two common and effective synthetic routes for this compound are:

  • Grignard Reaction Route: This method involves the formation of a Grignard reagent from 2,3,6-trifluorobromobenzene, followed by carboxylation with carbon dioxide.

  • Cyanide Hydrolysis Route: This route starts with the conversion of 2,3,6-trifluorobenzyl alcohol to 2,3,6-trifluorobenzyl chloride, followed by a reaction with sodium cyanide to form 2,3,6-trifluorobenzyl cyanide, which is then hydrolyzed to the final acid.

Q2: My Grignard reaction for the synthesis of this compound is difficult to initiate. What should I do?

A2: Initiation of Grignard reactions with aryl fluorides can be challenging. Here are several troubleshooting steps:

  • Activator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The disappearance of the iodine's purple color indicates the activation of the magnesium surface.

  • Mechanical Agitation: Gently crush the magnesium turnings in the reaction flask (under an inert atmosphere) to expose a fresh surface.

  • Heat: Gentle warming with a heat gun can help initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.

  • Concentrated Reagent: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

Q3: I am observing a low yield in my Grignard reaction. What are the potential side reactions?

A3: A common side reaction that reduces the yield is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. To minimize this:

  • Slow Addition: Add the 2,3,6-trifluorobromobenzene slowly to the magnesium suspension to maintain a low concentration of the aryl halide.

  • Temperature Control: Maintain a moderate reaction temperature. Overheating can promote side reactions.

Q4: What are the critical parameters for the hydrolysis of 2,3,6-trifluorobenzyl cyanide?

A4: The hydrolysis of the cyanide to a carboxylic acid is a crucial step. Key parameters to control are:

  • Reaction Temperature: The hydrolysis is typically carried out at elevated temperatures, often under reflux.[1]

  • Acid/Base Concentration: The concentration of the acid or base used for hydrolysis will affect the reaction rate.

  • Reaction Time: Ensure the reaction is complete to maximize the yield of the carboxylic acid. Monitor the reaction progress using techniques like TLC or GC.

Q5: How can I purify the final this compound product?

A5: Purification can be achieved through recrystallization. Common solvents for recrystallization include a mixture of water and an organic solvent like ethanol or isopropanol. The choice of solvent will depend on the impurities present.

Troubleshooting Guides

Grignard Reaction Route
Issue Possible Cause Troubleshooting Steps
Reaction fails to initiate - Inactive magnesium surface (oxide layer)- Presence of moisture in glassware or solvent- Low reactivity of the aryl halide- Activate magnesium with iodine or 1,2-dibromoethane.- Flame-dry all glassware and use anhydrous solvents.- Apply gentle heat to start the reaction.
Low yield of Grignard reagent - Wurtz coupling side reaction- Incomplete reaction- Add the aryl halide slowly to the magnesium.- Maintain a moderate reaction temperature.- Ensure sufficient reaction time.
Formation of a white precipitate - Formation of magnesium salts or alkoxides- This is often normal during the reaction.
Darkening of the reaction mixture - Formation of finely divided magnesium or side products- A grayish or brownish color is typical. A very dark color may indicate decomposition due to overheating.
Cyanide Hydrolysis Route
Issue Possible Cause Troubleshooting Steps
Incomplete conversion of benzyl chloride to cyanide - Insufficient reaction time or temperature- Poor quality of sodium cyanide- Increase reaction time or temperature.- Use freshly ground, dry sodium cyanide.
Low yield of carboxylic acid from hydrolysis - Incomplete hydrolysis- Side reactions such as decarboxylation at very high temperatures- Increase the concentration of acid or base.- Ensure sufficient reflux time.- Avoid excessive heating.
Presence of amide impurity in the final product - Incomplete hydrolysis of the intermediate amide- Prolong the hydrolysis time or use more stringent conditions (e.g., higher acid concentration).

Experimental Protocols

Route 1: Grignard Reaction

Step 1: Preparation of 2,3,6-Trifluorophenylmagnesium Bromide

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add magnesium turnings to the flask and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 2,3,6-trifluorobromobenzene in anhydrous diethyl ether or THF.

  • Add a small amount of the 2,3,6-trifluorobromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated (disappearance of the iodine color and gentle refluxing of the ether), add the remaining 2,3,6-trifluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Carboxylation and Work-up

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution onto crushed dry ice.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the product into an aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Route 2: Cyanide Hydrolysis

Step 1: Synthesis of 2,3,6-Trifluorobenzyl Cyanide

  • To a solution of 2,3,6-trifluorobenzyl chloride in a suitable solvent (e.g., ethanol-water mixture), add sodium cyanide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., diethyl ether) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 2,3,6-trifluorobenzyl cyanide.

Step 2: Hydrolysis to this compound

  • Add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the crude 2,3,6-trifluorobenzyl cyanide.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or GC).

  • If basic hydrolysis was used, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • If acidic hydrolysis was used, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Grignard Reaction Route Cyanide Hydrolysis Route
Starting Material 2,3,6-Trifluorobromobenzene2,3,6-Trifluorobenzyl Chloride
Key Reagents Magnesium, Carbon DioxideSodium Cyanide, Strong Acid/Base
Number of Steps 22
Typical Yield 60-75%70-85%
Key Challenges Grignard initiation, Wurtz couplingHandling of toxic cyanide, complete hydrolysis
Safety Considerations Highly reactive Grignard reagent, anhydrous conditionsHighly toxic sodium cyanide, corrosive acids/bases

Visualizations

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2_3_6_Trifluorobromobenzene 2,3,6-Trifluorobromobenzene Grignard_Formation Grignard Reagent Formation (Anhydrous Ether/THF) 2_3_6_Trifluorobromobenzene->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation CO2 Carbon Dioxide (dry ice) Carboxylation Carboxylation (0°C to RT) CO2->Carboxylation Grignard_Formation->Carboxylation Workup Acidic Work-up & Extraction Carboxylation->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction route.

Cyanide_Hydrolysis_Workflow cluster_start_cyanide Starting Materials cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_end_cyanide Final Product Benzyl_Chloride 2,3,6-Trifluorobenzyl Chloride Benzyl_Cyanide 2,3,6-Trifluorobenzyl Cyanide Benzyl_Chloride->Benzyl_Cyanide NaCN Sodium Cyanide NaCN->Benzyl_Cyanide Hydrolysis_Step Acid or Base Hydrolysis (Reflux) Benzyl_Cyanide->Hydrolysis_Step Final_Product_Cyanide This compound Hydrolysis_Step->Final_Product_Cyanide

Caption: Workflow for the synthesis of this compound via the cyanide hydrolysis route.

References

Common impurities in commercial 2,3,6-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,6-Trifluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common impurity-related issues that may be encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis and purification processes. These are broadly categorized as:

  • Starting Material-Related Impurities: Unreacted precursors such as 1,2,4-trifluorobenzene or 1-bromo-2,3,6-trifluorobenzene.

  • Isomeric Impurities: Positional isomers of trifluorophenylacetic acid (e.g., 2,4,5- or 3,4,5-trifluorophenylacetic acid) are common challenges.[1][2] These arise from isomeric impurities in the starting materials.

  • Reaction By-products: Intermediates or side-products from the synthesis, such as the olefin intermediate 1-(2-propenyl)-2,3,6-trifluorobenzene if the oxidative cleavage step is incomplete.[3]

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification, such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane.[4][5][6]

Q2: My reaction yield is lower than expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact reaction yields. Non-reactive impurities, such as isomers or residual solvents, effectively lower the molar amount of the desired reactant, leading to incomplete conversion of other reagents. Reactive impurities could participate in side reactions, consuming your starting materials and generating unwanted by-products. It is advisable to verify the purity of your this compound batch before use.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of my reaction mixture. How can I determine if they originate from my this compound?

A3: To trace the origin of unexpected peaks, you should run a control analysis of the this compound starting material under the same analytical conditions. If the peaks are present in the control, they are impurities from the reagent. If they are absent, they are likely by-products of your reaction. Comparing the retention times and mass spectra (if using LC-MS) will help confirm their identity.

Q4: Are there regulatory guidelines for residual solvents in chemical reagents like this?

A4: Yes, while not always strictly enforced for early-stage research chemicals as they are for active pharmaceutical ingredients (APIs), the International Council for Harmonisation (ICH) Q3C guidelines are the industry standard.[5] These guidelines classify solvents into three classes based on their toxicity.[4][6][7] Knowing the residual solvent profile can be crucial, especially in later-stage drug development.

Troubleshooting Guide

Problem 1: My NMR spectrum of this compound shows extra aromatic signals.

  • Possible Cause: The presence of positional isomers of trifluorophenylacetic acid or unreacted trifluorobenzene precursors. Isomers will have similar but distinct splitting patterns in both ¹H and ¹⁹F NMR.

  • Solution:

    • Carefully analyze the coupling constants and chemical shifts in the ¹⁹F NMR spectrum, as it is highly sensitive to the fluorine substitution pattern.

    • Use a high-resolution HPLC method to separate the isomers. Refer to the experimental protocol below for a starting point.

    • If the impurity level is unacceptable, consider purifying the material by recrystallization or preparative chromatography.

Problem 2: My reaction is sensitive to moisture, and I'm seeing inconsistent results.

  • Possible Cause: The this compound may contain residual water or hygroscopic solvents. Although a solid, it can adsorb moisture.

  • Solution:

    • Dry the material under vacuum before use.

    • Perform a Karl Fischer titration to quantify the water content.

    • Analyze for residual solvents using Headspace Gas Chromatography (GC), as some solvents can be hygroscopic.

Problem 3: I am performing a coupling reaction with an amine, but I am isolating a significant amount of an unexpected side product.

  • Possible Cause: An unreacted intermediate from the synthesis of the phenylacetic acid, such as an allyl-containing precursor, might be present. This could potentially react with your reagents.

  • Solution:

    • Review the certificate of analysis for your batch, if available.

    • Analyze the starting material by GC-MS to look for more volatile by-products that may not be easily visible by HPLC or NMR.

    • Purification of the this compound may be necessary before use in sensitive reactions.

Impurity Data Summary

The following table summarizes potential impurities in commercial this compound. The concentration ranges are typical for a high-purity grade (>98%) but can vary significantly between suppliers and batches.

Impurity ClassPotential ImpuritiesTypical Concentration RangeRecommended Analytical Technique
Isomeric Impurities 2,4,5-Trifluorophenylacetic acid< 1.0%HPLC-UV, ¹⁹F NMR
3,4,5-Trifluorophenylacetic acid< 0.5%HPLC-UV, ¹⁹F NMR
Starting Materials 1-Bromo-2,3,6-trifluorobenzene< 0.2%GC-MS, HPLC-UV
1,2,4-Trifluorobenzene< 0.1%GC-MS
Reaction By-products 1-(2-propenyl)-2,3,6-trifluorobenzene< 0.1%GC-MS
Residual Solvents (Class 2) Tetrahydrofuran (THF)< 720 ppmHeadspace GC-FID
Dichloromethane< 600 ppmHeadspace GC-FID
Residual Solvents (Class 3) Ethyl Acetate< 5000 ppmHeadspace GC-FID
Heptane/Hexane< 5000 ppmHeadspace GC-FID

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomeric Purity

This method is designed to separate positional isomers of Trifluorophenylacetic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Impurity Troubleshooting

The following diagram outlines a step-by-step process for a researcher to follow when encountering issues potentially caused by impurities in this compound.

Impurity_Troubleshooting start Experiment Fails (e.g., low yield, side products) check_purity Is the purity of 2,3,6-TFPAA suspected? start->check_purity review_coa Review Certificate of Analysis (CoA) for known impurities. check_purity->review_coa Yes end_fail Problem Persists: Re-evaluate reaction chemistry check_purity->end_fail No analytical_testing Perform Analytical Testing review_coa->analytical_testing hplc HPLC-UV (Isomeric Purity) analytical_testing->hplc nmr ¹H and ¹⁹F NMR (Structural Confirmation, Isomers) analytical_testing->nmr gcms Headspace GC-MS (Residual Solvents, Volatiles) analytical_testing->gcms impurity_identified Impurity Identified? hplc->impurity_identified nmr->impurity_identified gcms->impurity_identified purify Purify Reagent (Recrystallization, Chromatography) impurity_identified->purify Yes, and > tolerance consult_supplier Consult Supplier for Higher Purity Grade impurity_identified->consult_supplier No, or unable to identify modify_protocol Modify Experimental Protocol (e.g., drying, stoichiometry adjustment) impurity_identified->modify_protocol Yes, but < tolerance re_run Re-run Experiment with Purified Material purify->re_run end_success Experiment Successful re_run->end_success consult_supplier->end_fail modify_protocol->re_run

Caption: Troubleshooting workflow for impurity issues.

References

Side reactions to avoid when using 2,3,6-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,6-Trifluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound?

A1: The primary side reactions of concern are decarboxylation, incomplete amide coupling or esterification, and potential aromatic substitution reactions under harsh conditions. The electron-withdrawing nature of the three fluorine atoms can influence the reactivity of both the carboxylic acid group and the aromatic ring.

Q2: My amide coupling reaction with this compound is giving low yields. What could be the cause?

A2: Low yields in amide coupling reactions are often due to the reduced nucleophilicity of the amine coupling partner or steric hindrance. The electron-withdrawing fluorine atoms on the phenyl ring make the carboxylic acid more acidic, which is generally favorable for activation. However, issues can still arise with the stability of the activated species or with the nucleophilicity of the amine. It is also crucial to ensure all reagents are anhydrous, as water can hydrolyze the activated acid intermediate.

Q3: Is decarboxylation a significant risk with this compound?

A3: Yes, decarboxylation to form 1,2,5-trifluorotoluene can be a notable side reaction, particularly at elevated temperatures or under photolytic conditions. The trifluoromethyl groups on the phenyl ring can facilitate this process. It is advisable to conduct reactions at the lowest effective temperature and to protect the reaction from light.

Q4: Can the fluorine atoms on the phenyl ring be displaced during a reaction?

A4: While the carbon-fluorine bond is generally very strong, nucleophilic aromatic substitution (SNA_r_) can occur under forcing conditions with strong nucleophiles. The fluorine atoms on the 2,3,6-trifluorophenyl ring are activating groups for such substitutions, especially at the positions ortho and para to the fluorine atoms. It is important to control the reaction conditions, particularly when using strong bases or nucleophiles.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low yield of the desired amide product.

Potential Cause Troubleshooting Steps
Poor activation of the carboxylic acid - Use a more potent activating agent (e.g., HATU, HBTU). - Ensure activating agents (e.g., EDC, DCC) are fresh and stored under anhydrous conditions.
Decomposition of the activated species - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Add the amine to the activated acid immediately after it is formed.
Low nucleophilicity of the amine - Use a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to free the amine without competing in the reaction. - Increase the concentration of the amine.
Steric hindrance - Use a less bulky activating agent. - Increase the reaction time and/or temperature moderately, while monitoring for decarboxylation.
Hydrolysis of activated intermediate - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decarboxylation

Issue: Formation of 1,2,5-trifluorotoluene as a byproduct.

Potential Cause Troubleshooting Steps
High reaction temperature - Lower the reaction temperature. - Use a more efficient catalyst or coupling agent that allows for milder reaction conditions.
Prolonged reaction time - Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Exposure to light (photodecarboxylation) - Protect the reaction vessel from light by wrapping it in aluminum foil.
Presence of radical initiators - Ensure the reaction is free from peroxides or other radical initiators.

Experimental Protocols

Protocol 1: Amide Coupling with Minimized Side Reactions

This protocol describes the coupling of this compound with a generic primary amine using HATU as the coupling agent to minimize side reactions.

Materials:

  • This compound

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Amide Coupling

G Troubleshooting Amide Coupling start Low Amide Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Good reagent_bad Improve Reagents: - Use fresh coupling agents - Check stoichiometry - Ensure anhydrous conditions check_reagents->reagent_bad Poor check_conditions Review Reaction Conditions conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Standard conditions_bad Optimize Conditions: - Lower temperature - Change solvent - Adjust base check_conditions->conditions_bad Sub-optimal check_byproducts Analyze for Byproducts decarboxylation Decarboxylation Product Found? check_byproducts->decarboxylation reagent_ok->check_conditions reagent_bad->start conditions_ok->check_byproducts conditions_bad->start decarboxylation_yes Lower Temperature Protect from Light decarboxylation->decarboxylation_yes Yes hydrolysis Hydrolyzed Acid Recovered? decarboxylation->hydrolysis No end Improved Yield decarboxylation_yes->end hydrolysis_yes Ensure Anhydrous Conditions Inert Atmosphere hydrolysis->hydrolysis_yes Yes no_reaction Starting Material Unchanged? hydrolysis->no_reaction No hydrolysis_yes->end no_reaction_yes Increase Temperature Moderately Use Stronger Coupling Agent no_reaction->no_reaction_yes Yes no_reaction->end Other Issue no_reaction_yes->end

Caption: A flowchart for troubleshooting low-yield amide coupling reactions.

Signaling Pathway of a Potential Side Reaction: Decarboxylation

G Potential Decarboxylation Pathway start This compound intermediate Carbanion Intermediate (Resonance Stabilized) start->intermediate Heat or Light (hν) product 1,2,5-Trifluorotoluene intermediate->product Protonation co2 CO2 intermediate->co2

Caption: A simplified diagram illustrating the decarboxylation side reaction.

Navigating the Synthesis of 2,3,6-Trifluorophenylacetic Acid: A Technical Guide to Optimizing Reaction Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,3,6-Trifluorophenylacetic acid, a key building block in various pharmaceutical compounds, presents a series of chemical challenges where precise temperature control is paramount. This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to aid in the optimization of reaction temperature for this specific synthesis.

Troubleshooting Guide: Common Issues and Solutions

Optimizing the reaction temperature is a critical factor in maximizing yield and purity while minimizing side reactions. Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield - Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier. - Reaction temperature is too high: Decomposition of starting materials, intermediates, or the final product. - Inefficient heat transfer: Poor stirring or inadequate heating mantle/oil bath contact.- Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC/LC-MS. - For reactions prone to decomposition, consider running the reaction at a lower temperature for a longer duration. - Ensure vigorous stirring and proper immersion of the reaction vessel in the heating bath for uniform temperature distribution.
Formation of Impurities/Side Products - Temperature is too high: Promotes side reactions such as polymerization, elimination, or further substitution. - Localized overheating ("hot spots"): Can occur with improper heating or stirring.- Optimize the reaction temperature by running a series of small-scale experiments at different temperatures to identify the optimal range for minimizing side product formation. - Utilize a well-controlled heating system (e.g., oil bath with a temperature controller) and ensure efficient stirring.
Incomplete Reaction - Reaction temperature is too low: The reaction rate is too slow to reach completion within the allotted time. - Insufficient reaction time at the optimal temperature. - Increase the reaction temperature cautiously while monitoring for the formation of byproducts. - Extend the reaction time at the determined optimal temperature.
Difficulty in Product Isolation/Purification - Presence of thermally labile impurities: These can co-elute with the product during chromatography or co-precipitate during crystallization.- Adjust the reaction temperature to minimize the formation of problematic impurities. - Employ alternative purification techniques such as recrystallization from a different solvent system or flash chromatography with a carefully selected eluent.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing the reaction temperature for a novel synthesis of this compound?

A1: A good starting point is to conduct a literature search for similar reactions involving fluorinated aromatic compounds. If no direct precedent is available, begin with a relatively low temperature (e.g., room temperature or slightly above) and gradually increase it while monitoring the reaction. Small-scale trial reactions are highly recommended to conserve starting materials.

Q2: How can I effectively monitor the effect of temperature on my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for tracking the consumption of starting materials and the formation of the desired product and any byproducts over time at different temperatures.

Q3: Are there any specific safety precautions to consider when adjusting the reaction temperature?

A3: Yes. When increasing the temperature, be mindful of the boiling points of your solvents and reactants to avoid over-pressurization of the reaction vessel, especially in a sealed system. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Be aware that higher temperatures can increase the rate of exothermic reactions, so careful monitoring and control are essential to prevent thermal runaways.

Experimental Protocols for Potential Synthetic Routes

Route 1: From 2,3,6-Trifluorobenzyl Chloride via Grignard Reaction and Carboxylation

This two-step process involves the formation of a Grignard reagent followed by its reaction with carbon dioxide.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

  • Add a small portion of a solution of 2,3,6-trifluorobenzyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 2,3,6-trifluorobenzyl chloride dropwise at a rate that maintains a gentle reflux. Initial Temperature Range: 35-50°C (refluxing ether/THF).

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath to -10 to 0°C .

  • Slowly bubble dry carbon dioxide gas through the vigorously stirred solution, or pour the Grignard solution over crushed dry ice. Maintain the low temperature throughout the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Route 2: Hydrolysis of 2,3,6-Trifluorophenylacetonitrile

This method involves the conversion of the corresponding nitrile to the carboxylic acid.

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3,6-trifluorophenylacetonitrile with an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide).

  • Heat the mixture to reflux. Initial Temperature Range: 100-120°C.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • If an acidic hydrolysis was performed, carefully neutralize the solution with a base (e.g., NaOH) and then acidify with a strong acid (e.g., HCl) to precipitate the product.

  • If a basic hydrolysis was performed, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_eval Evaluation & Refinement start Define Reaction Parameters (Reactants, Solvent, Time) setup Set Up Small-Scale Parallel Reactions start->setup temp_series Run Reactions at a Range of Temperatures (e.g., T1, T2, T3) setup->temp_series monitoring Monitor Reaction Progress (TLC, GC/LC-MS) temp_series->monitoring analysis Analyze Yield and Purity of Product monitoring->analysis optimal_temp Identify Optimal Temperature Range analysis->optimal_temp troubleshoot Troubleshoot Side Reactions or Low Yield analysis->troubleshoot scale_up Scale-Up Reaction at Optimized Temperature optimal_temp->scale_up troubleshoot->temp_series Refine Temperature

Caption: Workflow for Reaction Temperature Optimization.

Technical Support Center: Catalyst Selection for Reactions with 2,3,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluorophenylacetic acid. The information is designed to address specific issues encountered during experimental work, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytically driven reactions for this compound?

A1: The most prevalent reaction is direct catalytic amidation, which forms an amide bond between the carboxylic acid and an amine, producing water as the only stoichiometric byproduct.[1] Other significant reactions include esterification and, for its derivatives, cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[2][3] Decarboxylative reactions, while less common for this specific molecule, are also a possibility under certain catalytic conditions.[4][5]

Q2: Which catalysts are recommended for the direct amidation of this compound?

A2: Several classes of catalysts are effective for direct amidation. Boron-based catalysts, such as boric acid and borate esters like B(OCH₂CF₃)₃, are widely used.[6] Titanium-based catalysts, particularly TiF₄, have also been shown to be efficient for the amidation of aromatic carboxylic acids.[7] For specific applications, cooperative catalysis systems, for instance using a combination of a nucleophilic base like DABCO and a Lewis acid like Fe₃O₄, can also yield excellent results.[8]

Q3: My palladium-catalyzed cross-coupling reaction using a derivative of this compound is failing. What is the likely cause?

A3: A common cause of failure in reactions involving fluorinated aromatic compounds is catalyst poisoning by halide ions.[9] The fluoride ions present on the phenyl ring can coordinate strongly to the palladium center, deactivating the catalyst. Other potential issues include the choice of ligand, base, or solvent, which may not be optimal for the specific substrates.

Q4: How can I mitigate halide poisoning of my transition metal catalyst?

A4: To address halide poisoning, consider the following strategies:

  • Select Halide-Tolerant Catalysts: Opt for catalyst systems known for their stability in the presence of halides. Bulky, electron-rich phosphine ligands can sometimes protect the metal center.[9]

  • Use a Halide Scavenger: Adding a silver salt, such as Ag₂CO₃ or AgOTf, can precipitate halide ions from the solution, preventing them from binding to the catalyst.[9]

  • Optimize Reaction Conditions: Slower addition of a reagent that might release halide ions can help maintain a low concentration of the poisoning species throughout the reaction.[9]

Q5: Are there any "green" or sustainable catalyst options for reactions with this acid?

A5: Yes, the field is moving towards more sustainable methods. Direct catalytic amidation itself is considered a green alternative to traditional methods that use stoichiometric activating agents, as it only produces water as a byproduct.[1] Using earth-abundant metal catalysts like iron is another approach.[5] Furthermore, developing reactions that can be performed in water or other environmentally benign solvents is an active area of research for reactions like the Suzuki-Miyaura cross-coupling.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Catalytic Amidation
Possible CauseRecommended Troubleshooting ActionRationale
Inefficient Water Removal Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.Direct amidation is an equilibrium reaction where water is a byproduct. Removing water drives the reaction toward the product side.[10]
Suboptimal Catalyst Choice Screen a panel of catalysts from different classes (e.g., Boron-based, Titanium-based).The electronic and steric properties of both the carboxylic acid and the amine can significantly influence catalyst performance. No single catalyst is universally optimal.[6]
Incorrect Reaction Temperature Optimize the temperature. While refluxing in a solvent like toluene is common, some catalysts may perform better at lower or higher temperatures.Temperature affects reaction kinetics and catalyst stability. Some catalysts may decompose at high temperatures, while low temperatures may lead to slow reaction rates.[7]
Catalyst Deactivation Add a fresh batch of catalyst to the stalled reaction. If the reaction proceeds, it confirms deactivation. Consider causes like impurities or halide poisoning.Catalyst deactivation is a common problem. Identifying the cause (e.g., impurities in starting materials or solvents) is crucial for successful optimization.[9]
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling
Possible CauseRecommended Troubleshooting ActionRationale
Halide Poisoning Add a halide scavenger (e.g., Ag₂CO₃). Switch to more robust ligands (e.g., bulky, electron-rich phosphines).Fluoride ions from the substrate can irreversibly bind to the palladium center, blocking the active sites required for the catalytic cycle.[9]
Ligand Degradation Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use pre-catalysts or ligands known for high thermal stability.Many phosphine ligands are sensitive to air and moisture, especially at elevated temperatures, leading to oxidation and loss of catalytic activity.
Incorrect Palladium Source Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄).The choice of palladium precursor can influence the formation of the active catalytic species and the overall reaction efficiency.

Data Presentation: Catalyst Comparison for Direct Amidation

The following table summarizes typical conditions and performance for various catalyst systems used in direct amidation reactions of carboxylic acids.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield (%)Reference
B(OCH₂CF₃)₃1-5tert-Butyl Acetate11080-95[6]
Boric Acid5-10Toluene (Dean-Stark)11070-90[6]
TiF₄5-10Toluene110 (Reflux)60-99[7]
DABCO / Fe₃O₄10MeCN8560-99[8]
Ni(cod)₂ / IPr10Toluene14070-90[10]

Experimental Protocols

Protocol: General Procedure for TiF₄-Catalyzed Direct Amidation

This protocol is a general guideline for the direct amidation of an aromatic carboxylic acid like this compound.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the desired amine (1.1 mmol, 1.1 equiv) and the solvent (e.g., Toluene, 0.5 M).

  • Catalyst Addition: Add the TiF₄ catalyst (0.05-0.10 mmol, 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically run for 12-24 hours.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Visualizations

Catalyst_Selection_Workflow start Start: Define Desired Transformation reaction_type Select Reaction Type start->reaction_type amidation Amidation (R-COOH + R'-NH2 -> R-CONHR') reaction_type->amidation C-N Bond cross_coupling Cross-Coupling (Ar-X + R-B(OH)2 -> Ar-R) reaction_type->cross_coupling C-C Bond esterification Esterification (R-COOH + R'-OH -> R-COOR') reaction_type->esterification C-O Bond catalyst_amidation Select Amidation Catalyst amidation->catalyst_amidation catalyst_coupling Select Coupling Catalyst cross_coupling->catalyst_coupling optimize Optimize Reaction Conditions (Temp, Solvent, Time) esterification->optimize boron Boron-based (e.g., Boric Acid, B(OCH2CF3)3) - Good general applicability catalyst_amidation->boron Mild Conditions titanium Titanium-based (e.g., TiF4) - Effective for aromatic acids catalyst_amidation->titanium High Temp boron->optimize titanium->optimize palladium Palladium-based (e.g., Pd(dppf)Cl2) - Requires inert conditions - Prone to halide poisoning catalyst_coupling->palladium palladium->optimize Troubleshooting_Workflow start Problem: Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst no_catalyst Catalyst Deactivated/ Poisoned check_catalyst->no_catalyst No yes_catalyst Catalyst is Active check_catalyst->yes_catalyst Yes poisoning Check for Halide Poisoning: - Add halide scavenger - Use robust ligands no_catalyst->poisoning impurities Check Reagent Purity: - Purify starting materials - Use anhydrous solvents no_catalyst->impurities check_conditions Are Reaction Conditions Optimal? yes_catalyst->check_conditions no_conditions Optimize Conditions: - Adjust Temperature - Screen Solvents/Bases - Increase Reaction Time check_conditions->no_conditions No yes_conditions Re-evaluate Catalyst Choice: - Screen different catalyst classes check_conditions->yes_conditions Yes

References

Degradation pathways of 2,3,6-Trifluorophenylacetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of 2,3,6-Trifluorophenylacetic acid (TFPAA).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound (TFPAA)?

Direct experimental studies on the degradation pathways of this compound are limited in publicly available literature. However, based on the degradation of structurally similar fluorinated aromatic compounds, several pathways can be proposed. The degradation of TFPAA is expected to proceed via microbial degradation, photodegradation, or advanced oxidation processes (AOPs).

  • Microbial Degradation: This pathway would likely involve initial enzymatic attack on the acetic acid side chain or the aromatic ring. Microorganisms are known to metabolize fluorinated aromatic compounds, often starting with reactions at non-fluorinated positions. Defluorination can occur through oxidative processes that destabilize the carbon-fluorine bonds.

  • Photodegradation: Under UV irradiation, TFPAA may undergo degradation. The process can be influenced by the chemical structure of the compound. Direct photolysis or the use of a photocatalyst can lead to the breakdown of the molecule.

  • Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, which are capable of oxidizing persistent organic pollutants like TFPAA. These processes are generally non-selective and can lead to the complete mineralization of the compound.

Q2: What are the potential intermediates and final degradation products of TFPAA?

Based on analogous compounds, potential intermediates could include hydroxylated trifluorophenylacetic acids, trifluorophenols, and short-chain carboxylic acids resulting from the opening of the aromatic ring. Complete degradation (mineralization) would result in the formation of fluoride ions, carbon dioxide, and water.

Q3: Which analytical techniques are suitable for monitoring the degradation of TFPAA and its products?

High-Performance Liquid Chromatography (HPLC) is a suitable technique for separating and quantifying TFPAA and its potential degradation products.[1] A reversed-phase C18 column is often used for the separation of aromatic acids.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the identification of volatile degradation products, often after a derivatization step.[2] Ion chromatography is useful for quantifying the release of fluoride ions.[3]

Q4: What are the main challenges in studying the degradation of TFPAA?

The primary challenges include:

  • High Stability of the C-F Bond: The carbon-fluorine bond is very strong, making fluorinated compounds like TFPAA resistant to degradation.[4]

  • Toxicity of Fluoride Ions: The release of fluoride ions during degradation can be toxic to microorganisms, potentially inhibiting the degradation process.[5]

  • Lack of Specific Microbial Strains: Isolating or engineering microbial strains capable of efficiently degrading highly fluorinated compounds is a significant challenge.[6]

  • Complexity of Intermediate Identification: The degradation process can produce a complex mixture of intermediates that are challenging to separate and identify.

Troubleshooting Guides

Issue 1: No or Slow Degradation Observed in Microbial Degradation Experiments
Possible Cause Troubleshooting Steps
Recalcitrant nature of TFPAA Increase incubation time. Acclimatize the microbial culture to low concentrations of TFPAA before increasing the dose.
Toxicity of TFPAA or its byproducts Start with a lower initial concentration of TFPAA. Monitor the concentration of fluoride ions; high levels can be inhibitory.[5]
Inappropriate microbial culture Use a mixed microbial consortium from a contaminated site, which may have adapted to degrade similar compounds. Consider using genetically engineered microorganisms with enhanced degradative capabilities.
Suboptimal experimental conditions Optimize pH, temperature, and nutrient medium for the selected microbial culture. Ensure adequate aeration for aerobic degradation pathways.
Issue 2: Inconsistent Results in Photodegradation Experiments
Possible Cause Troubleshooting Steps
Fluctuations in light source intensity Ensure the lamp has reached a stable output before starting the experiment. Monitor the lamp output throughout the experiment.
Matrix effects of the sample Be aware that components in the sample matrix (e.g., natural organic matter) can absorb UV light and affect the degradation rate. Run control experiments with a clean matrix.
Photocatalyst deactivation Ensure the photocatalyst is well-dispersed in the solution. After the experiment, recover and analyze the photocatalyst for any changes in its properties.
Formation of interfering byproducts Some degradation byproducts may be colored and absorb light, affecting the reaction rate. Monitor the UV-Vis spectrum of the solution over time.
Issue 3: Poor Separation or Peak Tailing in HPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate mobile phase Adjust the organic modifier concentration and the pH of the aqueous phase to optimize separation. For acidic compounds like TFPAA, a lower pH can improve peak shape.
Column contamination Flush the column with a strong solvent to remove any adsorbed compounds.[7] Use a guard column to protect the analytical column.[7]
Secondary interactions with the stationary phase Use a mobile phase modifier, such as a competing acid, to reduce interactions with residual silanols on the column.
Extra-column band broadening Minimize the length and diameter of the tubing between the injector, column, and detector.[8]

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation of TFPAA
  • Prepare the Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the chosen bacterial culture.

  • Inoculation: Inoculate the medium with a pre-cultured microbial consortium or a pure strain.

  • Acclimatization: Gradually introduce low concentrations of TFPAA to the culture over several days to allow for adaptation.

  • Degradation Experiment:

    • Set up replicate flasks containing the inoculated medium and a defined initial concentration of TFPAA.

    • Include sterile controls (no inoculum) and biotic controls (no TFPAA).

    • Incubate the flasks on a shaker at the optimal temperature and pH for the culture.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Filter the samples to remove biomass.

    • Analyze the supernatant for the concentration of TFPAA and potential degradation products using HPLC.

    • Analyze for fluoride ion concentration using an ion-selective electrode or ion chromatography.

Protocol 2: Photocatalytic Degradation of TFPAA
  • Prepare the Reaction Suspension: Prepare an aqueous solution of TFPAA at the desired concentration. Add the photocatalyst (e.g., TiO₂) and ensure it is uniformly suspended using a magnetic stirrer or sonication.

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between TFPAA and the photocatalyst surface.

  • Photoreaction:

    • Irradiate the suspension with a UV lamp of a specific wavelength.

    • Maintain a constant temperature using a cooling system.

    • Take samples at regular time intervals.

  • Sample Analysis:

    • Immediately filter the samples to remove the photocatalyst.

    • Analyze the filtrate for the concentration of TFPAA and its degradation products by HPLC.

Quantitative Data Summary

Table 1: Hypothetical Microbial Degradation of TFPAA

Time (days)TFPAA Concentration (mg/L)Fluoride Ion Concentration (mg/L)
01000
5755
104015
151025
20< 130

Table 2: Hypothetical Photodegradation of TFPAA with TiO₂

Time (hours)TFPAA Concentration (mg/L)TOC Removal (%)
0500
13515
22040
3575
4< 195

Visualizations

Degradation_Pathways cluster_microbial Microbial Degradation cluster_photo Photodegradation TFPAA1 This compound Intermediates1 Hydroxylated Intermediates TFPAA1->Intermediates1 Hydroxylation RingCleavage1 Ring Cleavage Products Intermediates1->RingCleavage1 Dioxygenase Mineralization1 Fluoride, CO2, H2O RingCleavage1->Mineralization1 Further Metabolism TFPAA2 This compound Intermediates2 Defluorinated/Hydroxylated Intermediates TFPAA2->Intermediates2 UV / Photocatalyst RingCleavage2 Ring Cleavage Products Intermediates2->RingCleavage2 •OH attack Mineralization2 Fluoride, CO2, H2O RingCleavage2->Mineralization2 Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Medium Prepare Medium/Solution Add_TFPAA Spike with TFPAA Prepare_Medium->Add_TFPAA Inoculate Inoculate (Microbial) or Add Catalyst (Photo) Add_TFPAA->Inoculate Incubate Incubate / Irradiate Inoculate->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Filter Filter Sample Sample->Filter HPLC HPLC Analysis (TFPAA & Intermediates) Filter->HPLC IC Ion Chromatography (Fluoride) Filter->IC Data Data Analysis HPLC->Data IC->Data

References

Technical Support Center: Scaling Up Reactions Involving 2,3,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 2,3,6-Trifluorophenylacetic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when handling this compound on a larger scale?

A1: this compound is an irritant to the skin, eyes, and respiratory system. When handling larger quantities, it is crucial to implement robust safety protocols:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. For handling powders, a respirator is recommended to avoid inhalation.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when the material is being heated or aerosolized.

  • Containment: Use appropriate containers and secondary containment to prevent spills. Have spill kits readily available.

  • Emergency Procedures: Ensure eyewash stations and safety showers are easily accessible. All personnel should be familiar with the material safety data sheet (MSDS).

Q2: How does the trifluoromethyl substitution on the phenyl ring affect the reactivity of the carboxylic acid?

A2: The three fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has several effects on reactivity:

  • Increased Acidity: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid. This can affect the choice of base and reaction conditions in base-catalyzed reactions.

  • Activation of the Carboxylic Acid: The inductive effect of the fluorine atoms can make the carbonyl carbon more electrophilic, potentially facilitating nucleophilic attack. However, the steric bulk of the ortho-fluorine atom may hinder the approach of nucleophiles.

  • Potential for Side Reactions: The fluorine substituents can influence the propensity for side reactions such as decarboxylation under certain conditions.

Q3: What are the most common types of reactions that this compound is used for in a drug development setting?

A3: In drug development, this compound is primarily used as a building block in the synthesis of more complex molecules. The most common reactions are:

  • Amide Bond Formation (Amidation): Reaction with a primary or secondary amine to form an amide linkage. This is a very common transformation in the synthesis of active pharmaceutical ingredients (APIs).

  • Ester Formation (Esterification): Reaction with an alcohol to form an ester. Esters are often used as protecting groups or to modify the pharmacokinetic properties of a drug.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low yield of the desired amide product when scaling up.

  • Potential Cause 1: Inefficient activation of the carboxylic acid.

    • Solution: On a larger scale, mixing and heat transfer can be less efficient. Ensure adequate mixing to maintain a homogeneous reaction mixture. Consider a slight excess of the coupling agents (e.g., EDC, HOBt). Pre-activation of the carboxylic acid with the coupling agent before adding the amine can sometimes improve yields.

  • Potential Cause 2: Side reaction - formation of N-acylurea.

    • Solution: This is a common byproduct when using carbodiimides like EDC. The addition of HOBt or HOAt can suppress this side reaction by forming a more stable active ester intermediate. Ensure the reaction temperature is controlled, as higher temperatures can favor N-acylurea formation.

  • Potential Cause 3: Poor solubility of reactants.

    • Solution: As the scale increases, solubility issues can become more pronounced. Ensure the chosen solvent can dissolve all reactants at the desired concentration. A solvent screen at the lab scale can prevent this issue during scale-up. Common solvents for amide coupling include DMF, DCM, and acetonitrile.

  • Potential Cause 4: Incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Reactions may require longer times at a larger scale to go to completion.

Problem: Difficulty in purifying the amide product.

  • Potential Cause 1: Removal of water-soluble byproducts.

    • Solution: If using EDC, its urea byproduct is water-soluble, which should simplify the workup. A series of aqueous washes (e.g., dilute acid, dilute base, brine) is typically effective. Ensure sufficient volume and number of washes are performed for the larger scale.

  • Potential Cause 2: Presence of unreacted starting materials.

    • Solution: Optimize the stoichiometry at the lab scale to ensure complete conversion of the limiting reagent. If the amine is volatile, a slight excess may be required at a larger scale, especially if the reaction is run at elevated temperatures.

  • Potential Cause 3: Formation of hard-to-remove byproducts.

    • Solution: If stubborn byproducts are present, consider alternative purification strategies such as crystallization or chromatography with a different solvent system.

Esterification Reactions (Fischer Esterification)

Problem: Low conversion to the ester.

  • Potential Cause 1: Equilibrium not shifted towards the product.

    • Solution: Fischer esterification is an equilibrium process. On a larger scale, the removal of water is critical. Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol, which can also serve as the solvent.

  • Potential Cause 2: Insufficient catalysis.

    • Solution: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst loading may need to be re-optimized for the larger scale.

  • Potential Cause 3: Low reaction temperature.

    • Solution: The reaction may require higher temperatures and longer reaction times to reach completion, especially with sterically hindered alcohols. Ensure the reaction is heated to a sufficient temperature to allow for reflux and efficient water removal.

Problem: Product degradation or side reactions.

  • Potential Cause 1: Decarboxylation.

    • Solution: Phenylacetic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation at high temperatures. Monitor the reaction for the formation of 1,2,4-trifluorotoluene. If decarboxylation is an issue, consider alternative, milder esterification methods that do not require high temperatures, such as using an activating agent (e.g., DCC) with the alcohol in the presence of a catalytic amount of DMAP.

  • Potential Cause 2: Dehydration of the alcohol.

    • Solution: This can be a problem with secondary and tertiary alcohols under strong acid and high-temperature conditions. If this is observed, switch to a milder acid catalyst or a different esterification method.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical SolventTemperature (°C)Key AdvantagesKey Disadvantages
EDCHOBt/HOAtDMF, DCM0 to RTWater-soluble byproducts, easy workup.Can form N-acylurea byproduct.
HATUNoneDMF, ACNRTFast reaction times, high yields.More expensive, byproducts can be challenging to remove.
T3PPyridineEtOAc, DCM0 to RTHigh atom economy, easy workup.Requires a base.

Table 2: Troubleshooting Summary for Scale-Up Reactions

IssuePotential CauseRecommended Action
Low Yield Inefficient mixing/heat transferImprove agitation, monitor internal temperature.
Incomplete reactionIncrease reaction time, monitor by HPLC/TLC.
Side reactionsOptimize temperature, consider alternative reagents.
Purification Difficulties Byproduct removalSelect reagents with easily removable byproducts, optimize workup procedure.
Unreacted starting materialsAdjust stoichiometry, drive reaction to completion.
Safety Concerns Exothermic reactionEnsure adequate cooling capacity, control addition rate of reagents.
Handling of hazardous materialsUse appropriate PPE and engineering controls.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Reaction Setup: In a suitable reactor, dissolve this compound (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the mixture to 0 °C with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Reaction Setup: To a flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq.), the alcohol (can be used in excess as the solvent), and a catalytic amount of a strong acid (e.g., H₂SO₄, 1-2 mol%). If the alcohol is not the solvent, use a solvent that forms an azeotrope with water (e.g., toluene).

  • Heating: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Reaction: Continue heating until no more water is collected or the reaction is complete as determined by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by distillation or column chromatography.

Mandatory Visualizations

experimental_workflow_amide_coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Reactants (Acid, Amine, HOBt) in Anhydrous Solvent cool Cool to 0 °C prep->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react quench Aqueous Workup (Acid/Base/Brine Washes) react->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Final Amide Product purify->product

Caption: Workflow for Amide Coupling using EDC/HOBt.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Scale-up Reaction cause1 Inefficient Mixing or Heat Transfer start->cause1 Check cause2 Incomplete Reaction start->cause2 Check cause3 Side Reactions (e.g., Decarboxylation) start->cause3 Check cause4 Poor Reagent Quality or Stoichiometry start->cause4 Check sol1 Improve Agitation & Monitor Temperature cause1->sol1 sol2 Increase Reaction Time & Monitor Progress (HPLC/TLC) cause2->sol2 sol3 Optimize Temperature & Consider Milder Reagents cause3->sol3 sol4 Verify Reagent Purity & Optimize Stoichiometry cause4->sol4 end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Validation & Comparative

Structural Elucidation of 2,3,6-Trifluorophenylacetic Acid via ¹H and ¹³C NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 2,3,6-Trifluorophenylacetic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with isomeric trifluorophenylacetic acids, detailed experimental protocols, and a logical workflow for spectral interpretation.

For researchers and professionals in drug development and chemical synthesis, unambiguous structural verification of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound and contrasts its spectral data with that of its isomer, 2,4,5-Trifluorophenylacetic acid, to highlight the power of NMR in distinguishing between closely related chemical structures.

Comparative NMR Data Analysis

The precise substitution pattern of fluorine atoms on the phenyl ring in fluorinated phenylacetic acid isomers gives rise to unique ¹H and ¹³C NMR spectra. The chemical shifts (δ), multiplicities, and coupling constants (J) serve as fingerprints for each isomer. The data presented below has been compiled from publicly available spectral databases.[1]

Compound Analysis Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
This compound ¹H NMR ~7.0-7.2Multiplet-Aromatic-H
~3.8Singlet-CH₂
¹³C NMR ~170Singlet-C=O
~160 (d, J ≈ 250)Doublet~250C-F
~147 (d, J ≈ 250)Doublet~250C-F
~145 (d, J ≈ 250)Doublet~250C-F
~110-125Multiplet-Aromatic C-H & C-C
~35Singlet-CH₂
2,4,5-Trifluorophenylacetic acid [2]¹H NMR ~7.3Multiplet-Aromatic-H
~7.1Multiplet-Aromatic-H
~3.7Singlet-CH₂
¹³C NMR ~171Singlet-C=O
~157 (ddd, J ≈ 250, 10, 2)Doublet of Doublets of Doublets~250, 10, 2C-F
~149 (ddd, J ≈ 245, 12, 3)Doublet of Doublets of Doublets~245, 12, 3C-F
~147 (ddd, J ≈ 240, 13, 4)Doublet of Doublets of Doublets~240, 13, 4C-F
~118 (dd, J ≈ 20, 2)Doublet of Doublets~20, 2Aromatic C-H
~106 (dd, J ≈ 20, 5)Doublet of Doublets~20, 5Aromatic C-H
~125Multiplet-Aromatic C-C
~34Singlet-CH₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data for this compound is generalized based on typical spectra, while more specific data is available for the 2,4,5-isomer.

Experimental Protocols

Standard protocols for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound are detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The deuterium signal is used by the spectrometer to lock the magnetic field frequency.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution, especially for complex spectra with fluorine coupling.

  • Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.[3]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

G Workflow for NMR-based Structural Confirmation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation cluster_3 Conclusion A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity B->D E Analyze 13C Spectrum: - Chemical Shifts - C-F Coupling C->E F Assign Signals to Molecular Fragments D->F E->F G Compare Data with Expected Structure & Alternatives F->G H Confirm Structure of This compound G->H

Caption: A flowchart detailing the process from sample preparation to final structural confirmation using ¹H and ¹³C NMR spectroscopy.

References

Unraveling the Molecular Signature: A Comparative Guide to the Analysis of 2,3,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of analytical techniques for 2,3,6-Trifluorophenylacetic acid, with a focus on its mass spectrometry fragmentation pattern. Due to the limited availability of a public experimental mass spectrum for this compound, this guide leverages data from a closely related compound, 2,3-Difluorophenylacetic acid, to predict its fragmentation behavior, supplemented by other spectroscopic and chromatographic methods.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common ionization method that leads to characteristic fragmentation patterns.

Predicted Fragmentation of this compound:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the loss of electrons to form a molecular ion (M+•). The molecular weight of this compound is 190.12 g/mol .

A primary fragmentation step for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, resulting in a fragment with a mass loss of 45 Da. Another common fragmentation is the loss of a hydroxyl radical (-OH), leading to a fragment with a mass loss of 17 Da.

The trifluorobenzyl moiety is also susceptible to fragmentation. The loss of a fluorine atom or rearrangement of the aromatic ring can lead to a variety of fragment ions. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the observed fragments.

Logical Flow of Fragmentation

fragmentation_pathway M C₈H₅F₃O₂ (m/z = 190) F1 [M - COOH]⁺ (m/z = 145) M->F1 - COOH F2 [M - OH]⁺ (m/z = 173) M->F2 - OH F3 [C₇H₄F₂]⁺ (m/z = 126) F1->F3 - F F4 [C₆H₄F]⁺ (m/z = 95) F3->F4 - CF

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Comparison of Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on a combination of analytical methods. The following table compares the utility of different techniques.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Provides separation of volatile compounds and their mass spectra for identification and quantification.[1]High sensitivity and specificity; provides structural information from fragmentation patterns.Requires derivatization for non-volatile compounds; potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid mobile phase followed by mass analysis; suitable for non-volatile and thermally labile compounds.[2]Applicable to a wide range of compounds; various ionization techniques available.Matrix effects can suppress ionization; co-eluting species can interfere with analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of nuclei (e.g., ¹H, ¹³C, ¹⁹F).[3]Non-destructive; provides unambiguous structure elucidation.Lower sensitivity compared to mass spectrometry; requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in a molecule based on the absorption of infrared radiation.Fast and simple analysis; provides information on chemical bonding.Provides limited information on the overall molecular structure; spectra can be complex.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol:

A general protocol for the GC-MS analysis of a similar compound, fluoroacetic acid, involves derivatization to increase volatility. A common derivatization agent is a pentafluorobenzyl bromide (PFBBr).

  • Sample Preparation: A solution of the analyte in a suitable solvent is prepared.

  • Derivatization: The sample is mixed with a solution of PFBBr and a phase-transfer catalyst. The mixture is heated to facilitate the reaction.

  • Extraction: The derivatized analyte is extracted into an organic solvent.

  • GC-MS Analysis: The extracted sample is injected into the GC-MS system.

    • GC Conditions: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of all components.

    • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with a typical ionization energy of 70 eV. Data is acquired in full scan mode to obtain the mass spectrum of the analyte.

Note: The specific parameters for the analysis of this compound would need to be optimized.

Conclusion

The characterization of this compound is best achieved through a multi-technique approach. While a definitive experimental mass spectrum is not publicly available, a predictive understanding of its fragmentation pattern can be derived from related compounds. This, in conjunction with data from NMR, FTIR, and chromatographic techniques, allows for a comprehensive and reliable identification and quantification of this important molecule in various research and development settings. The provided protocols offer a starting point for developing robust analytical methods for this and similar fluorinated compounds.

References

A Comparative Analysis of the Reactivity of 2,3,6-Trifluorophenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The Inductive Effect of Fluorine on Acidity

The reactivity of phenylacetic acids is intrinsically linked to the acidity of the carboxylic acid proton. The electron-withdrawing inductive effect of fluorine atoms plays a pivotal role in stabilizing the carboxylate anion formed upon deprotonation. A more stabilized conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value. The magnitude of this effect is dependent on the number and position of the fluorine substituents relative to the acetic acid side chain.

Comparative Acidity of Trifluorophenylacetic Acid Isomers

While a comprehensive experimental dataset for all trifluorophenylacetic acid isomers is not available, the pKa value for the 2,4,5-trifluorophenylacetic acid isomer has been predicted to be approximately 3.78. This indicates a stronger acidity compared to the parent phenylacetic acid (pKa ≈ 4.31), clearly demonstrating the acid-strengthening effect of the fluorine atoms.

To facilitate a direct and quantitative comparison, the following table can be populated with experimentally determined pKa values.

Table 1: Comparison of Physicochemical Properties of Trifluorophenylacetic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted/Experimental pKa
2,3,6-Trifluorophenylacetic acid 114152-23-7C₈H₅F₃O₂190.12111-114[1]Data not available
2,3,4-Trifluorophenylacetic acid Data not availableC₈H₅F₃O₂190.12Data not availableData not available
2,3,5-Trifluorophenylacetic acid 132992-28-0C₈H₅F₃O₂190.12Data not availableData not available
2,4,5-Trifluorophenylacetic acid 209995-38-0C₈H₅F₃O₂190.12121-125[2]~3.78 (Predicted)
2,4,6-Trifluorophenylacetic acid 209991-63-9C₈H₅F₃O₂190.12Data not availableData not available
3,4,5-Trifluorophenylacetic acid Data not availableC₈H₅F₃O₂190.12Data not availableData not available

Experimental Protocols for Comparative Reactivity Analysis

To generate the missing comparative data, the following established experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant (pKa).

Principle: A solution of the trifluorophenylacetic acid isomer is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the trifluorophenylacetic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Pipette a known volume of the acid solution into a beaker.

    • Slowly add the base solution in small increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • Determine the equivalence point from the inflection point of the titration curve.

    • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Comparative Kinetics of Esterification

The rate of esterification is another important measure of the reactivity of the carboxylic acid group. A higher reaction rate indicates a more reactive compound under the given conditions.

Principle: The esterification of the trifluorophenylacetic acid isomers with an alcohol (e.g., ethanol) in the presence of an acid catalyst can be monitored over time to determine the reaction rate constant.

Detailed Protocol:

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the trifluorophenylacetic acid isomer, a large excess of the alcohol (to ensure pseudo-first-order kinetics with respect to the acid), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by cooling and dilution).

    • Determine the concentration of the remaining carboxylic acid in each aliquot by titration with a standard base solution.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the trifluorophenylacetic acid as a function of time.

    • For a pseudo-first-order reaction, this plot should yield a straight line.

    • The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k').

Visualizing Experimental Workflows

To provide a clear understanding of the experimental procedures, the following diagrams illustrate the workflows for pKa determination and kinetic analysis.

pKa_Determination_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Acid Prepare Acid Solution (Known Concentration) Calibrate_pH Calibrate pH Meter Prep_Acid->Calibrate_pH Prep_Base Prepare Standardized Base Solution Titrate Titrate Acid with Base Prep_Base->Titrate Calibrate_pH->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Find_Equiv Determine Equivalence Point Plot_Curve->Find_Equiv Find_pKa Determine pKa at Half-Equivalence Point Find_Equiv->Find_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Esterification_Kinetics_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Combine_Reactants Combine Acid, Alcohol, and Catalyst Thermostat Maintain Constant Temperature Combine_Reactants->Thermostat Take_Aliquots Withdraw Aliquots at Intervals Thermostat->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction Titrate_Aliquots Titrate Remaining Acid Quench_Reaction->Titrate_Aliquots Plot_Data Plot ln[Acid] vs. Time Titrate_Aliquots->Plot_Data Determine_k Determine Rate Constant (k') from Slope Plot_Data->Determine_k

Caption: Workflow for determining esterification kinetics.

Conclusion

The reactivity of trifluorophenylacetic acid isomers is significantly influenced by the position of the fluorine atoms on the phenyl ring. While a complete experimental dataset for a direct comparison is currently lacking in the literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct their own comprehensive analyses. By systematically determining the pKa values and reaction kinetics of this compound and its isomers, a clearer understanding of their structure-reactivity relationships can be established, thereby aiding in the rational design of new molecules for pharmaceutical and other applications. The presence of fluorine is known to affect the chemical reactivity and biological activity of compounds, often by enhancing properties like lipophilicity.[3]

References

Biological activity of 2,3,6-Trifluorophenylacetic acid versus 2,4,5-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2,3,6-Trifluorophenylacetic Acid and 2,4,5-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities and applications of two isomeric compounds: this compound and 2,4,5-Trifluorophenylacetic acid. While structurally similar, the available scientific literature indicates a significant disparity in their documented biological relevance. This document summarizes their chemical properties, highlights the established roles of 2,4,5-Trifluorophenylacetic acid in medicinal chemistry, and notes the current lack of specific biological activity data for its 2,3,6-isomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two compounds is presented below. These properties are essential for their use in chemical synthesis and potential biological studies.

PropertyThis compound2,4,5-Trifluorophenylacetic acid
CAS Number 114152-23-7[1]209995-38-0[2][3][4][5][6]
Molecular Formula C₈H₅F₃O₂[1]C₈H₅F₃O₂[2][3][4][5][6]
Molecular Weight 190.12 g/mol [1]190.12 g/mol [2][3][6]
Melting Point 111-114 °C[1]121-125 °C[2][3]
Appearance White to light brown solidWhite to off-white crystalline solid

Biological Activity and Applications

The positioning of the fluorine atoms on the phenyl ring significantly influences the utility of these molecules as precursors in the synthesis of biologically active compounds.

2,4,5-Trifluorophenylacetic Acid: A Key Precursor for Potent Enzyme Inhibitors

2,4,5-Trifluorophenylacetic acid is a well-established and valuable intermediate in the pharmaceutical industry.[7] Its primary biological relevance stems from its use as a critical building block for the synthesis of inhibitors targeting key enzymes in disease pathways.

Key Applications:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This compound is a key intermediate in the synthesis of Sitagliptin (Januvia®), a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[7] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers glucagon levels in a glucose-dependent manner.

  • EGFR/ErbB-2-Kinase Inhibitors: 2,4,5-Trifluorophenylacetic acid is also utilized in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and related kinases.[8] These kinases are often dysregulated in various cancers, and their inhibition is a key strategy in oncology drug development.

This compound: A Research Chemical with Undefined Biological Activity

In contrast to its 2,4,5-isomer, there is a notable lack of published data on the specific biological activities of this compound. While it is commercially available as a chemical building block for organic synthesis, its direct biological effects or its role as a key precursor for established active pharmaceutical ingredients are not well-documented in publicly accessible databases and scientific literature.[1] A patent has described its use in the synthesis of soluble guanylate cyclase (sGC) stimulators, which are of interest for cardiovascular diseases.[9] However, this highlights its utility as a synthetic intermediate rather than its intrinsic biological activity.

Signaling Pathways Associated with 2,4,5-Trifluorophenylacetic Acid Derivatives

The biological impact of drugs derived from 2,4,5-Trifluorophenylacetic acid is understood through their modulation of specific signaling pathways.

DPP-4 and Incretin Signaling

DPP-4 inhibitors like sitagliptin enhance the signaling of incretin hormones such as GLP-1. This pathway is central to glucose homeostasis.

DPP4_Signaling cluster_0 Intestinal L-cell cluster_1 Pancreatic Islet Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release GLP-1 (Active) GLP-1 (Active) GLP-1 Release->GLP-1 (Active) Insulin Release Insulin Release Glucagon Release Glucagon Release GLP-1 (Active)->Insulin Release Stimulates GLP-1 (Active)->Glucagon Release Inhibits DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Degradation GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) 2,4,5-TFPAA_Derivative Sitagliptin (from 2,4,5-TFPAA) 2,4,5-TFPAA_Derivative->DPP-4 Inhibits

DPP-4 signaling pathway and inhibition.
EGFR Signaling in Cancer

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell proliferation and survival. Inhibitors derived from 2,4,5-Trifluorophenylacetic acid can block these oncogenic signals.

EGFR_Signaling cluster_0 Downstream Pathways EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK EGFR->RAS-RAF-MEK-ERK Activates PI3K-AKT PI3K-AKT EGFR->PI3K-AKT Activates 2,4,5-TFPAA_Derivative EGFR Inhibitor (from 2,4,5-TFPAA) 2,4,5-TFPAA_Derivative->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK->Cell Proliferation & Survival PI3K-AKT->Cell Proliferation & Survival

EGFR signaling and its inhibition.

Experimental Protocols

Detailed methodologies for assessing the biological activity of compounds targeting DPP-4 and EGFR are provided below. These protocols are representative of the types of assays used to evaluate the biological relevance of molecules derived from the studied phenylacetic acids.

DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common in vitro method to screen for DPP-4 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC)

  • Assay Buffer: Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control: Sitagliptin

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and either the test compound, positive control, or vehicle (for 100% activity control).

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at 37°C.[10]

  • Calculate the rate of reaction (slope of fluorescence units over time).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.

DPP4_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate to initiate reaction C->D E Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Workflow for DPP-4 inhibition assay.
EGFR Kinase Assay (Luminescence-based)

This protocol outlines an in vitro assay to measure the inhibition of EGFR kinase activity.

Objective: To determine the IC₅₀ of a test compound against EGFR kinase.

Materials:

  • Recombinant EGFR kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well or 384-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • To the wells of a microplate, add the test compound or vehicle (DMSO).

  • Add the kinase reaction master mix containing the peptide substrate and ATP to each well.[8]

  • Initiate the kinase reaction by adding the diluted EGFR enzyme to each well.

  • Incubate the plate at a set temperature (e.g., 30°C or room temperature) for a specific time (e.g., 60 minutes).[8]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the DPP-4 assay.

Conclusion

The comparative analysis of this compound and 2,4,5-Trifluorophenylacetic acid reveals a significant difference in their current standing within the field of drug discovery and development. 2,4,5-Trifluorophenylacetic acid is a well-documented and crucial precursor for the synthesis of clinically important drugs, particularly DPP-4 and EGFR kinase inhibitors. The biological relevance of this isomer is therefore well-established through the potent activity of its derivatives.

In contrast, This compound remains a compound with largely unexplored biological potential. While it is available as a synthetic building block, there is a conspicuous absence of data regarding its specific biological activities or its role as a key intermediate for major therapeutic agents.

For researchers and drug development professionals, this comparison highlights that while both isomers are structurally similar, the specific substitution pattern of the fluorine atoms has a profound impact on their established utility in medicinal chemistry. Future research may uncover novel biological activities for the 2,3,6-isomer, but based on current knowledge, the 2,4,5-isomer is the compound of significant biological and pharmaceutical interest.

References

2,3,6-Trifluorophenylacetic Acid in Drug Synthesis: An Evaluation of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Limited evidence suggests that 2,3,6-Trifluorophenylacetic acid is a widely utilized precursor in the synthesis of commercial drugs. While it is available as a research chemical, a comprehensive review of publicly available scientific literature and patents does not indicate its use as a key starting material for any major pharmaceutical products.

In contrast, its isomer, 2,4,5-Trifluorophenylacetic acid , stands out as a critical precursor in the industrial synthesis of the blockbuster anti-diabetic medication, Sitagliptin . This comparison guide will, therefore, focus on the well-documented efficacy of 2,4,5-Trifluorophenylacetic acid in the synthesis of Sitagliptin and compare it with alternative synthetic routes that employ different precursors or strategies. This analysis will provide researchers, scientists, and drug development professionals with a clear understanding of the synthetic landscape for this important pharmaceutical.

Comparative Analysis of Sitagliptin Synthesis Routes

The synthesis of Sitagliptin has evolved significantly, with a focus on improving efficiency, reducing costs, and enhancing stereoselectivity. The following table provides a comparative overview of the key synthetic routes to Sitagliptin.

Performance Metric Route 1: 2,4,5-Trifluorophenylacetic Acid (via Meldrum's Acid) Route 2: Asymmetric Hydrogenation of Enamine Route 3: Enzymatic Transamination
Key Precursor(s) 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazineβ-ketoamide intermediatePro-sitagliptin ketone, Isopropylamine (amine donor)
Overall Yield ~65%[4]~52-65%10-13% increase over hydrogenation route
Enantiomeric Excess (e.e.) >99% (after crystallization)>99% (after crystallization)>99.9% (directly)
Key Catalyst N/A (uses stoichiometric chiral resolving agent in some variations)Rh(I)/tBu-JOSIPHOS[4]Engineered (R)-transaminase (e.g., ATA-117)
Key Transformation Condensation and cyclizationAsymmetric hydrogenation of enamineAsymmetric reductive amination of a ketone
Process Conditions Standard organic synthesis conditionsHigh pressure (250 psi) H₂Ambient pressure, aqueous medium
Waste Reduction BaselineSignificant reduction compared to older routes19% reduction vs. asymmetric hydrogenation

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the synthetic pathways for the production of Sitagliptin via the 2,4,5-Trifluorophenylacetic acid route and the alternative enzymatic transamination route.

sitagliptin_synthesis TFPAA 2,4,5-Trifluorophenylacetic Acid Intermediate_1 Meldrum's Adduct TFPAA->Intermediate_1 CDI, THF, 50°C Meldrums_acid Meldrum's Acid Meldrums_acid->Intermediate_1 Ketoamide β-Ketoamide Intermediate_1->Ketoamide i-Pr2NEt Triazole 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Triazole->Ketoamide Enamine Enamine Intermediate Ketoamide->Enamine NH4OAc Sitagliptin_1 Sitagliptin Enamine->Sitagliptin_1 Asymmetric Hydrogenation

Synthesis of Sitagliptin via 2,4,5-Trifluorophenylacetic Acid.

enzymatic_synthesis Pro_sitagliptin_ketone Pro-sitagliptin Ketone Sitagliptin_2 Sitagliptin Pro_sitagliptin_ketone->Sitagliptin_2 Isopropylamine Isopropylamine (Amine Donor) Isopropylamine->Sitagliptin_2 Transaminase Engineered Transaminase (ATA-117) Transaminase->Sitagliptin_2 Aqueous medium, ambient pressure PLP PLP (Cofactor) PLP->Transaminase

Enzymatic Synthesis of Sitagliptin.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of Sitagliptin.

Route 1: Synthesis of Sitagliptin from 2,4,5-Trifluorophenylacetic Acid

Step 1: Preparation of the Meldrum's Adduct

  • Dissolve 2,4,5-Trifluorophenylacetic acid (10.0 g, 52.60 mmol) in dry tetrahydrofuran (THF) (80 mL).

  • Activate the carboxylic acid by adding N,N'-carbonyldiimidazole (CDI) (10.0 g, 57.86 mmol).

  • Add Meldrum's acid (8.4 g, 57.86 mmol) to the solution at 50 °C and maintain the temperature for 5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a 1:1 solution of isopropyl acetate/water and stir for 30 minutes.

  • Adjust the pH of the mixture to 2–3 with concentrated hydrochloric acid.

  • Separate the aqueous layer, and wash the organic layer with 0.1 M HCl to yield the Meldrum's adduct.[2]

Step 2: Formation of the β-Ketoamide

  • Charge a flask with the Meldrum's adduct from the previous step, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, and isopropyl acetate.

  • Add N,N-Diisopropylethylamine (i-Pr2NEt) dropwise at room temperature.

  • Heat the reaction mixture to 75–80 °C for 5 hours.

  • Cool the mixture to 30 °C and add water.

  • Separate the aqueous layer and wash the organic layer with water to obtain the β-ketoamide.[2]

Step 3: Enamine Formation and Asymmetric Hydrogenation

  • Treat the β-ketoamide with ammonium acetate in methanol.

  • Heat the mixture to reflux to form the enamine intermediate.

  • Hydrogenate the enamine using a Rh(I)/tBu-JOSIPHOS catalyst under high pressure (250 psi) to yield Sitagliptin.[4]

Route 2: Enzymatic Transamination for Sitagliptin Synthesis
  • Prepare a reaction mixture containing the pro-sitagliptin ketone, isopropylamine (as the amine donor), and the engineered (R)-transaminase enzyme (e.g., ATA-117) in an aqueous buffer.

  • Add pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Maintain the reaction at a controlled pH and temperature (typically near ambient conditions).

  • Monitor the conversion to Sitagliptin by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated and purified. This route offers a greener alternative with high enantioselectivity achieved directly.

References

A Comparative Guide to Catalysts for 2,3,6-Trifluorophenylacetic Acid Synthesis via Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of fluorinated aromatic compounds is a critical endeavor. 2,3,6-Trifluorophenylacetic acid is a valuable building block, and its synthesis often involves the palladium-catalyzed carbonylation of a corresponding aryl halide. The choice of catalyst system is paramount to achieving high yields and reaction efficiency, particularly with electron-deficient substrates such as trifluorinated aryl halides. This guide provides a comparative overview of common palladium catalysts for the synthesis of this compound precursors, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The palladium-catalyzed carbonylation of an aryl halide, such as 1-bromo-2,3,6-trifluorobenzene, is a key transformation for accessing this compound. The performance of the catalyst is highly dependent on the palladium precursor and, crucially, the nature of the phosphine ligand. Below is a summary of the performance of various palladium catalyst systems in the carbonylation of aryl bromides, with a focus on conditions applicable to electron-deficient substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Pressure (CO)Typical Yield (%)
Pd(OAc)₂ / PPh₃TriphenylphosphineTriethylamineToluene10012-241-10 atm60-75
Pd(OAc)₂ / Xantphos4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneSodium CarbonateToluene80-1005-121 atm>90[1][2]
Pd(OAc)₂ / dcpp1,3-Bis(dicyclohexylphosphino)propanePotassium Phosphate1,4-Dioxane80-11012-241 atm>90
Pd(PPh₃)₄Triphenylphosphine (in situ)TriethylamineDMF1001210 atm70-85
Pd(OAc)₂ / P(t-Bu)₃Tri(tert-butyl)phosphineTriethylamineAcetonitrile804-81 atm>95

Experimental Protocols

Detailed methodologies for the carbonylation of a model substrate, 1-bromo-2,3,6-trifluorobenzene, using two common catalyst systems are provided below. These protocols can be adapted for various scales and related substrates.

Protocol 1: Carbonylation using Pd(OAc)₂ / Xantphos

This protocol is adapted from methodologies known for high efficiency at atmospheric pressure.[1][2]

Materials:

  • 1-bromo-2,3,6-trifluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium Carbonate (Na₂CO₃)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas (balloon or Schlenk line)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and Xantphos (2.2 mol%).

  • Add anhydrous toluene (5 mL per 1 mmol of aryl bromide).

  • Add 1-bromo-2,3,6-trifluorobenzene (1.0 mmol) and sodium carbonate (1.5 mmol).

  • Add anhydrous methanol (5.0 mmol).

  • Evacuate and backfill the flask with carbon monoxide gas three times.

  • Heat the reaction mixture to 90 °C with vigorous stirring under a CO atmosphere (balloon).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting methyl 2,3,6-trifluorophenylacetate can be purified by column chromatography and subsequently hydrolyzed to the desired carboxylic acid.

Protocol 2: Carbonylation using Pd(PPh₃)₄

This protocol utilizes a common and commercially available palladium(0) catalyst.

Materials:

  • 1-bromo-2,3,6-trifluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (Et₃N)

  • Methanol (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Carbon monoxide (CO) gas (high-pressure reactor)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine 1-bromo-2,3,6-trifluorobenzene (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and anhydrous DMF (5 mL per 1 mmol of aryl bromide).

  • Add anhydrous methanol (5.0 mmol) and triethylamine (1.5 mmol).

  • Seal the autoclave, purge with carbon monoxide, and then pressurize to 10 atm with CO.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Dilute the reaction mixture with diethyl ether and wash with 1M HCl, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude methyl 2,3,6-trifluorophenylacetate by column chromatography. Subsequent hydrolysis will yield this compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the catalyst comparison and the general experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Carbonylation Reaction cluster_workup Workup and Analysis start Select Catalyst System (e.g., Pd(OAc)₂/Ligand) reagents Combine Aryl Halide, Base, Alcohol, and Solvent start->reagents catalyst_add Add Palladium Precursor and Ligand reagents->catalyst_add co_purge Purge with CO (1 atm or high pressure) catalyst_add->co_purge heating Heat and Stir (e.g., 80-110 °C) co_purge->heating monitoring Monitor Reaction Progress (GC-MS/TLC) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction purification Column Chromatography extraction->purification analysis Yield and Purity Determination purification->analysis catalyst_comparison_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Performance Metrics pd_precursor Palladium Precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) yield Reaction Yield (%) pd_precursor->yield time Reaction Time (h) pd_precursor->time ligand Phosphine Ligand (e.g., Xantphos, PPh₃) ligand->yield ligand->time selectivity Selectivity ligand->selectivity base Base (e.g., Na₂CO₃, Et₃N) base->yield base->selectivity solvent Solvent (e.g., Toluene, DMF) solvent->yield temperature Temperature temperature->yield temperature->time pressure CO Pressure pressure->yield

References

A Comparative Analysis of 2,3,6-Trifluorophenylacetic Acid: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the accurate characterization of novel compounds is paramount. This guide provides a detailed comparison of experimentally determined properties of 2,3,6-Trifluorophenylacetic acid against established literature values. By presenting standardized experimental protocols and clear data comparisons, this document aims to serve as a valuable resource for validating compound identity and purity.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of a compound serve as a baseline for its identification and behavior. The following table summarizes the available literature values for this compound alongside placeholders for experimental data.

PropertyExperimental ValueLiterature Value
Melting Point[To be determined experimentally]111-114 °C
Boiling Point[To be determined experimentally]249.5 °C (at 760 mmHg)
pKa[To be determined experimentally]3.53 (Predicted)[1]
Water Solubility[To be determined experimentally]Sparingly soluble[1]

Workflow for Physicochemical Analysis

A systematic approach is crucial for the accurate cross-referencing of experimental data with literature values. The following diagram illustrates a standardized workflow for this process.

G cluster_0 Experimental Analysis cluster_1 Literature Review & Comparison cluster_2 Conclusion A Compound Synthesis & Purification B Melting Point Determination A->B C pKa Titration A->C D Solubility Assay A->D E Record Experimental Data B->E C->E D->E H Compare Experimental & Literature Data E->H F Search Chemical Databases G Retrieve Literature Values F->G G->H I Data Concordance H->I Match J Data Discrepancy H->J Mismatch K Purity & Identity Verified I->K L Further Investigation Required J->L

Caption: Workflow for comparing experimental data with literature values.

Experimental Protocols

Detailed methodologies are essential for reproducibility and data integrity. Below are standard protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid provides a sharp indication of its purity.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting "point" is reported as this range.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Sample Preparation: A precisely weighed sample (e.g., 0.1-0.2 g) of this compound is dissolved in a known volume of deionized water (e.g., 100 mL). Gentle warming may be used if necessary, followed by cooling to room temperature.

  • Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Procedure:

    • The pH electrode is immersed in the acidic solution, and the initial pH is recorded.

    • The NaOH solution is added in small, precise increments from the burette.

    • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

    • The equivalence point is identified as the point of most rapid pH change on the resulting titration curve.

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be calculated using the Henderson-Hasselbalch equation.

Biological Activity and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, it is noted as a useful research chemical with potential anti-inflammatory and analgesic properties under investigation.[1] Interestingly, the structurally similar compound, 2,4,5-Trifluorophenylacetic acid, is a key intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[2] This suggests that fluorinated phenylacetic acids may have interactions with enzymatic targets.

The following diagram outlines a general workflow for investigating the potential biological activity of a compound like this compound.

G A Test Compound (this compound) B In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) B->C D Identify 'Hit' Activity C->D E Mechanism of Action Studies D->E Positive Hit H No Significant Activity D->H Negative F Pathway Analysis E->F G Identify Signaling Pathway F->G

Caption: General workflow for investigating biological activity.

References

A Comparative Guide to Purity Assessment of Synthesized 2,3,6-Trifluorophenylacetic Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug development and chemical research. 2,3,6-Trifluorophenylacetic acid is a valuable building block in organic synthesis, and its purity can significantly influence reaction yields and the impurity profile of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the most widely utilized method for the analysis of organic acids due to its simplicity, speed, and stability.[1] For non-volatile compounds like this compound, RP-HPLC with UV detection is a robust and reliable technique for separating the main compound from potential impurities, such as starting materials, by-products, and positional isomers.[2]

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a general method for the purity assessment of this compound. Optimization may be required based on the specific impurities expected from the synthesis route.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is commonly used for separating organic acids.[1][3]

      • Solvent A: 20 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 2.2 with phosphoric acid.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 40% A, 60% B

      • 15-18 min: Hold at 40% A, 60% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Column re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter Sample B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity (Area Normalization) G->H

Caption: Workflow for HPLC purity determination of this compound.

Hypothetical Purity Data by HPLC

The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound. Purity is calculated using the area normalization method.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.5215,2300.41Starting Material Impurity
28.763,650,80099.10This compound
310.1518,4500.50Positional Isomer
Total 3,684,480 100.00

Comparison with Alternative Analytical Methods

While HPLC is a primary method, alternative techniques can provide orthogonal data for purity confirmation or may be more suitable in specific contexts.[4] The main alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.[4]Separation of ions in an electrolyte solution within a capillary under an electric field.[4]
Derivatization Not required for this compound.Often required to increase volatility and thermal stability of the carboxylic acid.Not typically required.
Selectivity Excellent for separating positional isomers and related impurities.[2]High selectivity and provides structural information from mass spectra.[4]High separation efficiency, especially for charged species.[4]
Sensitivity Good, typically in the low ng range.Very high, often in the pg range.Can have lower concentration sensitivity compared to HPLC.[4]
Advantages Robust, reproducible, widely available, suitable for non-volatile compounds.Provides structural confirmation of impurities, high sensitivity.[4]Low sample/reagent consumption, high separation efficiency.[4]
Disadvantages Does not provide structural information without a mass spectrometer (LC-MS).Potential for thermal degradation of the analyte, even after derivatization.[4]Reproducibility can be challenging, lower concentration sensitivity.[4]

Conclusion

For routine purity assessment of synthesized this compound, RP-HPLC with UV detection stands out as the most practical and reliable method. Its robustness, high resolving power for potential isomers, and ease of use make it ideal for quality control in both research and industrial settings.

GC-MS serves as a powerful complementary technique, particularly for the identification of unknown impurities, provided that a suitable derivatization method is employed to ensure the analyte's volatility and stability. Capillary Electrophoresis offers a high-efficiency, alternative separation mechanism that can be valuable for orthogonal verification of purity, confirming that no impurities are co-eluting with the main peak in the HPLC analysis. The choice of method should be guided by the specific analytical need, whether it is routine purity determination, impurity identification, or orthogonal validation.

References

Isomeric Effects on the Bioactivity of Trifluorophenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and trifluoromethyl groups into phenylacetic acid derivatives has become a cornerstone of modern medicinal chemistry. These modifications can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the isomeric effects of trifluorophenylacetic acid derivatives on their biological activity, with a focus on their potential as cyclooxygenase (COX) inhibitors. While direct comparative data for all isomers of trifluorophenylacetic acid is not extensively available in published literature, this guide draws upon established principles and data from structurally related compounds to provide a framework for understanding these critical structure-activity relationships.

Positional Isomerism: A Case Study in Cyclooxygenase (COX) Inhibition

The position of the trifluoromethyl group on the phenyl ring of phenylacetic acid can profoundly influence its biological activity. A key target for phenylacetic acid derivatives is the cyclooxygenase (COX) enzyme, which is central to the inflammatory cascade. There are two main isoforms, COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated during inflammation.[1]

While specific IC50 values for the ortho-, meta-, and para-isomers of trifluoromethylphenylacetic acid are not readily found in a single comparative study, research on structurally similar N-difluoromethyl-1,2-dihydropyrid-2-one substituted phenylacetic acid regioisomers provides valuable insights into the effects of positional isomerism on COX inhibition. In this series, the 2-substituted phenylacetic acid derivative (ortho-analogue) demonstrated the most potent anti-inflammatory activity.[2] Molecular modeling suggested that the substituent at the ortho position can insert into a secondary pocket of the COX-2 active site, conferring selectivity.[2]

This principle is further exemplified by the broader class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac, a phenylacetic acid derivative, is a potent, non-selective COX inhibitor.[3] The relative positioning of substituents on the phenyl ring is a critical determinant of both potency and selectivity for COX-1 versus COX-2.[4]

Table 1: Comparative COX Inhibitory Activity of Phenylacetic Acid Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundIsomer PositionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(trifluoromethyl)phenylacetic acidOrtho5.20.86.5
3-(trifluoromethyl)phenylacetic acidMeta15.812.31.3
4-(trifluoromethyl)phenylacetic acidPara8.94.12.2
Diclofenac (Reference)-0.060.400.15[3]

Note: The IC50 values for the trifluoromethylphenylacetic acid isomers are hypothetical and for illustrative purposes to demonstrate potential trends based on related compounds. The diclofenac values are from published data.

Enantioselectivity: The Critical Role of Chirality

For chiral trifluorophenylacetic acid derivatives, the spatial arrangement of substituents around the stereocenter can lead to significant differences in biological activity. This enantioselectivity is a well-established principle in pharmacology, particularly for the 2-arylpropionic acid class of NSAIDs, which are structurally analogous to chiral phenylacetic acids.

The anti-inflammatory effects of these compounds are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of COX enzymes.[5] The (R)-enantiomer typically exhibits significantly lower or negligible activity.[5] For example, with ibuprofen, a close structural analog, the (S)-enantiomer is the active form that inhibits COX-1 and COX-2, while the (R)-enantiomer is almost inactive against COX-2.[5]

Table 2: Enantioselective COX Inhibition by 2-Arylpropionic Acids (Ibuprofen as a Representative Example)

EnantiomerTargetIC50 (µM)PotencyReference
(S)-IbuprofenCOX-112Potent[5]
COX-280Potent[5]
(R)-IbuprofenCOX-2Almost inactiveVery Low[5]

This stark difference in activity underscores the importance of stereochemistry in drug design. The use of a single, active enantiomer can lead to a better therapeutic index and reduced metabolic load compared to a racemic mixture.[5]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of trifluorophenylacetic acid derivatives against COX-1 and COX-2 can be determined using a well-established in vitro assay.

Principle: This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by purified COX enzymes. The production of prostaglandins can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes[6]

  • Arachidonic acid (substrate)[6]

  • Test compounds (trifluorophenylacetic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[6]

  • Cofactors (e.g., hematin, L-epinephrine)[6]

  • Detection reagents (e.g., prostaglandin E2 ELISA kit)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).[6]

  • Add various concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[6]

  • Initiate the enzymatic reaction by adding arachidonic acid.[6]

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway

The biological activity of trifluorophenylacetic acid derivatives as COX inhibitors directly impacts the prostaglandin biosynthesis pathway. By inhibiting COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial intermediate in the synthesis of various prostaglandins and thromboxanes.[7]

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Inhibitor Trifluorophenylacetic Acid Derivatives Inhibitor->COX PGs Prostaglandins (PGE2, PGD2, etc.) PGH2->PGs Prostaglandin Synthases Thromboxanes Thromboxanes PGH2->Thromboxanes Thromboxane Synthase Inflammation Inflammation, Pain, Fever PGs->Inflammation Thromboxanes->Inflammation

References

Benchmarking the Performance of 2,3,6-Trifluorophenylacetic Acid-Derived Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the quest for novel anticancer agents, the unique properties of fluorinated organic compounds have garnered significant attention. The incorporation of fluorine atoms into a molecule can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the performance of compounds derived from 2,3,6-trifluorophenylacetic acid, with a focus on their potential as anticancer agents. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, this guide draws upon data from structurally related trifluoromethylphenyl amides and other relevant compounds to provide a valuable performance benchmark.

Data Presentation: A Comparative Look at Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various amide derivatives, including those with trifluoromethylphenyl moieties, against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the compound.

Table 1: Cytotoxic Activity of Novel Amide Derivatives Against HepG2 (Liver Cancer) Cell Line

Compound IDStructureIC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
27 Ureido-substituted 4-phenylthiazole with trifluoromethylphenyl moiety0.62 ± 0.34 1.62 ± 0.27[1]
6a Tetraamide with 3,4,5-trimethoxyphenyl (TMP) moiety0.65[2]0.54 (CA-4)[2]
6b Tetraamide with TMP moiety0.92[2]0.54 (CA-4)[2]
6c Tetraamide with TMP moiety1.12[2]0.54 (CA-4)[2]
4b Triamide with pyridyl moiety8.36[2]-
3 Diamide with naphthalene moiety16.24[2]-

Table 2: Comparative Cytotoxic Activity of Trifluoromethyl Pyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)
5b HT29 (Colon Cancer)2.01[1]
11 A549 (Lung Cancer)1.2[3]
11 HeLa (Cervical Cancer)0.7[3]
TTI-4 MCF-7 (Breast Cancer)2.63[4]

Experimental Protocols: Methodologies for Anticancer Drug Screening

The following are detailed protocols for key experiments typically employed in the in vitro evaluation of potential anticancer compounds.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, such as HepG2 (liver), MCF-7 (breast), A549 (lung), and HCT116 (colon), are cultured.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Kinase Inhibition Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase (e.g., EGFR, PI3K), a suitable buffer, ATP, and a specific substrate.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway often targeted in cancer therapy and a typical workflow for anticancer drug screening.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Binds RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway, a key regulator of cell growth and proliferation.[5][6][7][8][9]

Anticancer_Drug_Screening_Workflow start Start: Compound Library cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with Test Compounds start->treatment cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity Screening) treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis hit_identification Hit Identification (Potent Compounds) data_analysis->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) hit_identification->mechanism_studies Yes end End: Preclinical Candidate hit_identification->end No lead_optimization Lead Optimization mechanism_studies->lead_optimization lead_optimization->end

Caption: A generalized workflow for in vitro anticancer drug screening.

References

Safety Operating Guide

Proper Disposal of 2,3,6-Trifluorophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive operational and disposal plan for 2,3,6-Trifluorophenylacetic acid, a compound that requires careful management due to its hazardous properties.

Essential Safety and Hazard Information

Proper disposal procedures are directly informed by the inherent hazards of a substance. The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic acid, necessitates a multi-step approach to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield to protect against splashes.

    • A lab coat to prevent skin contact.

2. Waste Segregation and Collection:

  • Waste Container: Designate a specific, clearly labeled, and sealed container for halogenated organic waste. This container should be made of a material compatible with the acid.

  • Segregation: Do not mix this compound with non-halogenated waste, solvents, or other incompatible chemicals.

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the acid. Do not use combustible materials like paper towels.

  • Neutralization: For final cleanup, the spill area can be cautiously neutralized with a weak base, such as a sodium bicarbonate solution.

  • Collection: Carefully collect the absorbed material and place it in the designated halogenated waste container.

4. Final Disposal:

  • Licensed Waste Disposal Service: The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies have the facilities and permits to handle and incinerate halogenated organic compounds in an environmentally sound manner.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations. While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics necessitate its management as such. The U.S. Environmental Protection Agency (EPA) is actively expanding its regulations on fluorinated organic compounds.[2][3]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Generation and Collection cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Generate this compound Waste B->C D Is this a spill? C->D E Use Designated Halogenated Waste Container D->E No F Contain with Inert Absorbent D->F Yes H Store Waste Container Securely E->H G Collect and Place in Halogenated Waste Container F->G G->E I Arrange for Pickup by a Licensed Hazardous Waste Disposal Service H->I J Ensure Compliance with Local, State, and Federal Regulations I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,6-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3,6-Trifluorophenylacetic acid, ensuring the well-being of laboratory personnel and adherence to safety standards.

I. Understanding the Hazards

This compound is a corrosive organic acid that poses several health risks. According to its GHS classification, it can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount when working with this compound. The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Specifications & Notes
Eyes/Face Safety Goggles / Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over safety glasses when there is a significant risk of splashing[3].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids[4]. Ensure gloves are regularly inspected for any signs of degradation or puncture.
Respiratory N95 Dust Mask / Organic Vapor RespiratorAn N95 dust mask is suitable for handling the solid form to prevent inhalation of dust particles. If working with solutions or in a poorly ventilated area, an organic vapor respirator is necessary[5][6][7].
Body Laboratory Coat / Chemical-Resistant ApronA standard lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to post-procedure cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Inspect Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh Begin Work handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Procedure Complete cleanup_dispose_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol Example: Preparation of a 0.1 M Solution

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Handling:

    • In the chemical fume hood, carefully weigh the required amount of solid this compound into a clean, dry beaker.

    • Slowly add the desired solvent to the beaker while stirring gently to dissolve the solid.

    • Once dissolved, the solution is ready for the experimental procedure.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces.

    • Wash hands thoroughly with soap and water.

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical, including unused solid, solutions, and contaminated materials, must be collected in a designated, clearly labeled, and sealed waste container for halogenated organic waste[3][8][9][10].

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated disposable items should be double-bagged and placed in the solid hazardous waste container[11].

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.

Disposal Procedure:

  • Transfer all liquid waste containing this compound to a designated halogenated organic waste container.

  • Place all solid waste and contaminated disposables into a separate, clearly labeled solid hazardous waste container.

  • Ensure all waste containers are securely sealed and stored in a designated hazardous waste accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

V. Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists[12][13][14].
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[12][14].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[13].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Always have an emergency eyewash station and safety shower readily accessible in the laboratory where this chemical is handled.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Trifluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,3,6-Trifluorophenylacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。